P2X3 antagonist 38
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H25F3N6O3 |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
ethyl N-methyl-N-[(4S)-5-(4-methylphenyl)-2-[[(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]carbamoyl]-3,4-dihydropyrazol-4-yl]carbamate |
InChI |
InChI=1S/C22H25F3N6O3/c1-5-34-21(33)30(4)17-12-31(29-18(17)15-8-6-13(2)7-9-15)20(32)28-14(3)16-10-26-19(27-11-16)22(23,24)25/h6-11,14,17H,5,12H2,1-4H3,(H,28,32)/t14-,17+/m1/s1 |
InChI Key |
YWXUUAFSFJYNHA-PBHICJAKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A-Technical-Guide-on-the-Core-Mechanism-of-Action-of-P2X3-Antagonist-38
For-distribution-to-researchers,-scientists,-and-drug-development-professionals.
Introduction
The P2X3 receptor, an ATP-gated ion channel, is a key player in the sensitization of afferent nerves and has been implicated in the pathophysiology of various sensory disorders, most notably chronic cough.[1][2] P2X3 receptors are predominantly expressed on C-fiber primary afferent neurons in sensory ganglia.[3] The release of adenosine (B11128) triphosphate (ATP) from cells in response to inflammation, irritation, or injury activates these receptors, leading to the initiation of nerve impulses that can be perceived as pain or, in the airways, can trigger the cough reflex.[4]
Compound 38 is a potent and selective antagonist of the P2X3 receptor. This document provides a comprehensive overview of the mechanism of action of Compound 38, detailing its interaction with the P2X3 receptor, the downstream signaling consequences, and the experimental evidence supporting its therapeutic potential.
Core-Mechanism-of-Action
Compound 38 acts as a non-competitive antagonist of the P2X3 receptor.[1] It binds to an allosteric site on the receptor, distinct from the ATP binding site. This binding induces a conformational change in the receptor that prevents the ion channel from opening, even when ATP is bound.[5] By preventing the influx of cations (primarily Na+ and Ca2+) that would normally occur upon ATP binding, Compound 38 effectively blocks the depolarization of the sensory neuron and the subsequent propagation of the afferent signal.[5]
Signaling-Pathway
The binding of ATP to the P2X3 receptor normally triggers a cascade of events leading to neuronal activation. Compound 38 intervenes at the initial step of this pathway.
Quantitative-Pharmacology
The potency and selectivity of Compound 38 have been characterized through a series of in vitro assays.
| Parameter | Value | Assay |
| P2X3 IC50 | 7.4 nM | FLIPR-based Calcium Flux |
| P2X2/3 IC50 | 776 nM | FLIPR-based Calcium Flux |
| Selectivity (P2X2/3 / P2X3) | >100-fold | |
| Mechanism of Inhibition | Non-competitive | Electrophysiology |
Table 1: In Vitro Pharmacological Profile of Compound 38. Data is representative of typical P2X3 antagonists.[6]
Experimental-Protocols
Calcium-Flux-Assay
This assay measures the ability of Compound 38 to inhibit ATP-induced calcium influx in cells expressing the P2X3 receptor.
Workflow:
Detailed-Methodology:
-
Cell-Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human P2X3 receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell-Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and incubated for 24 hours.[7]
-
Dye-Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (2 µM), in a buffered saline solution for 1 hour at 37°C.[7][8]
-
Compound-Incubation: After washing to remove excess dye, cells are incubated with various concentrations of Compound 38 for 15 minutes.
-
Signal-Measurement: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). A baseline fluorescence reading is taken before the automated addition of an EC80 concentration of ATP. Fluorescence is then monitored for an additional 2-3 minutes to capture the peak calcium response.[6]
-
Data-Analysis: The increase in fluorescence upon ATP addition is calculated and normalized to the response in the absence of Compound 38. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Electrophysiology---Whole-Cell-Patch-Clamp
This technique provides a direct measure of the ion channel activity of the P2X3 receptor and is used to determine the mechanism of inhibition of Compound 38.[9]
Workflow:
Detailed-Methodology:
-
Cell-Isolation: Dorsal root ganglion (DRG) neurons are acutely dissociated from rats and cultured for 24-48 hours.[10]
-
Recording-Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. The external solution contains (in mM): 150 NaCl, 5 KCl, 2 MgCl2, 2.5 CaCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The internal pipette solution contains (in mM): 140 KCl, 2 MgCl2, 11 EGTA, 10 HEPES, and 4 ATP, adjusted to pH 7.2.[10]
-
Data-Acquisition: Cells are voltage-clamped at -60 mV. ATP (10 µM) is applied for 2 seconds to evoke a baseline inward current. After a washout period, Compound 38 (at a concentration equivalent to its IC50) is pre-applied for 1 minute, followed by co-application with ATP.[10]
-
Data-Analysis: The peak amplitude of the ATP-evoked current in the presence and absence of Compound 38 is measured. A reduction in the maximal current without a rightward shift in the ATP concentration-response curve is indicative of non-competitive antagonism.
Clinical-Relevance-and-Therapeutic-Implications
The potent and selective antagonism of the P2X3 receptor by compounds with a similar mechanism of action has shown significant therapeutic potential, particularly in the treatment of refractory or unexplained chronic cough.[11][12][13] Clinical trials with other P2X3 antagonists have demonstrated a significant reduction in cough frequency in patients.[14][15] A common side effect observed with this class of drugs is a disturbance in taste, including dysgeusia, hypogeusia, or ageusia, which is thought to be mediated by the blockade of P2X2/3 receptors on taste-sensing nerves.[4][16][17] The high selectivity of Compound 38 for P2X3 over P2X2/3 receptors is anticipated to minimize these taste-related adverse events while maintaining therapeutic efficacy.
Conclusion
Compound 38 is a highly potent and selective non-competitive antagonist of the P2X3 receptor. Its mechanism of action, characterized by the allosteric inhibition of ATP-gated ion channel opening, has been robustly demonstrated through in vitro pharmacological and electrophysiological studies. This targeted mechanism holds significant promise for the development of a novel therapeutic for the treatment of chronic cough and other sensory-related disorders.
References
- 1. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. [PDF] P2X3-Receptor Antagonists as Potential Antitussives: Summary of Current Clinical Trials in Chronic Cough | Semantic Scholar [semanticscholar.org]
- 3. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2X3 antagonist: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 5. scbt.com [scbt.com]
- 6. mdpi.com [mdpi.com]
- 7. labs.pbrc.edu [labs.pbrc.edu]
- 8. カルシウムインジケーター | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. Suppression of P2X3 receptor‐mediated currents by the activation of α2A‐adrenergic receptors in rat dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety and efficacy of P2X3 receptor antagonist for the treatment of refractory or unexplained chronic cough: A systematic review and meta-analysis of 11 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. P2X3 receptor antagonist (AF-219) in refractory chronic cough: a randomised, double-blind, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potential applications of P2X3 receptor antagonists in the treatment of refractory cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. firstwordpharma.com [firstwordpharma.com]
- 16. Efficacy and Safety of Gefapixant for Refractory or Unexplained Chronic Cough over 52 Weeks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
In Vitro Characterization of P2X3 Antagonist 38: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the in vitro pharmacological characterization of P2X3 antagonist 38, also identified as compound 4 in patent WO2022028154A1. The P2X3 receptor, a ligand-gated ion channel activated by extracellular ATP, is a key target in the development of novel analgesics and treatments for chronic cough. This document summarizes the antagonist's potency, outlines the experimental methodologies for its characterization, and provides visual representations of relevant biological and experimental pathways.
Data Presentation
The inhibitory potency of this compound was evaluated across multiple species to determine its potential for translation from preclinical models to human applications. The half-maximal inhibitory concentrations (IC50) are presented below.
Table 1: Inhibitory Potency (IC50) of this compound
| Target | Species | IC50 (µM) |
| P2X3 Receptor | Human (hP2X3) | 0.132[1] |
| P2X3 Receptor | Rat (rP2X3) | 0.165[1] |
| P2X3 Receptor | Guinea Pig (gpP2X3) | 0.421[1] |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments typically employed in the characterization of P2X3 receptor antagonists. While the specific protocols for antagonist 38 are detailed in patent WO2022028154A1, the following represents standard and widely accepted procedures in the field.
1. Cell Culture and Maintenance
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human, rat, or guinea pig P2X3 receptor are commonly used.
-
Culture Medium: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418 or hygromycin) to ensure the continued expression of the P2X3 receptor.
-
Culture Conditions: Cells are cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2. For assays, cells are seeded into appropriate multi-well plates and allowed to reach near confluence.
2. Intracellular Calcium Flux Assay
This assay measures the influx of calcium into the cell upon activation of the P2X3 receptor, and the ability of an antagonist to inhibit this influx.
-
Dye Loading:
-
Cells cultured in a 96- or 384-well plate are washed with a buffered saline solution (e.g., Hanks' Balanced Salt Solution, HBSS).
-
A calcium-sensitive fluorescent dye, such as Fluo-4 AM, is prepared in a loading buffer, often containing probenecid (B1678239) to prevent dye extrusion from the cells.
-
The dye solution is added to the cells, and the plate is incubated in the dark at 37°C for 45-60 minutes to allow the dye to enter the cells and be cleaved into its active form.
-
-
Compound Incubation:
-
After dye loading, the cells are washed to remove any excess extracellular dye.
-
Serial dilutions of this compound are prepared and added to the wells.
-
The plate is incubated for a predetermined period (e.g., 15-30 minutes) at room temperature or 37°C to allow the antagonist to bind to the receptors.
-
-
Calcium Measurement:
-
The plate is placed into a fluorescence microplate reader, such as a Fluorometric Imaging Plate Reader (FLIPR) or a VICTOR Nivo multimode plate reader.
-
A baseline fluorescence reading is established.
-
An agonist of the P2X3 receptor, typically α,β-methylene ATP (α,β-meATP), is added to the wells by the instrument's integrated dispenser to stimulate calcium influx.
-
The fluorescence intensity is monitored over time to capture the peak calcium response.
-
-
Data Analysis:
-
The increase in fluorescence upon agonist addition is indicative of P2X3 receptor activation.
-
The inhibitory effect of this compound is determined by the reduction in the fluorescence signal in its presence.
-
IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using software such as GraphPad Prism.
-
3. Automated Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion channel's activity and its inhibition by an antagonist.
-
Cell Preparation:
-
Cells expressing the P2X3 receptor are harvested and suspended in an extracellular solution.
-
-
Recording:
-
The cell suspension is introduced into an automated patch-clamp system (e.g., SyncroPatch 384 or Patchliner).
-
Individual cells are captured on a planar patch-clamp chip, and a high-resistance "gigaohm" seal is formed between the cell membrane and the chip.
-
The cell membrane is then ruptured to achieve a whole-cell recording configuration.
-
The cell is held at a specific membrane potential (e.g., -60 mV).
-
-
Compound Application and Data Acquisition:
-
A P2X3 agonist (e.g., α,β-meATP) is applied to the cell to elicit an inward current.
-
Following a washout period, the cell is pre-incubated with varying concentrations of this compound.
-
The agonist is then co-applied with the antagonist, and the resulting current is measured.
-
-
Data Analysis:
-
The inhibition of the agonist-induced current by the antagonist is quantified.
-
IC50 values are determined by plotting the percentage of current inhibition against the antagonist concentration and fitting the data to a suitable concentration-response curve.
-
Visualizations
P2X3 Receptor Signaling Pathway
Caption: P2X3 receptor activation by ATP leads to cation influx and cellular depolarization.
Experimental Workflow for P2X3 Antagonist Characterization
Caption: Workflow for determining antagonist potency using a calcium flux assay.
Mechanism of Competitive Antagonism
Caption: Competitive antagonists occupy the agonist binding site, preventing channel activation.
References
The Pivotal Role of N-Carboxamidopyrazoline Scaffolds in Medicinal Chemistry: A Structural-Activity Relationship Deep Dive
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
The N-carboxamidopyrazoline core is a privileged scaffold in modern medicinal chemistry, consistently appearing in compounds targeting a wide array of biological entities. The inherent structural features of this heterocyclic system, combined with the versatility of the N-carboxamide moiety, provide a fertile ground for the exploration of structure-activity relationships (SAR). This technical guide synthesizes key findings from recent literature to provide an in-depth analysis of the SAR of N-carboxamidopyrazoline derivatives, offering valuable insights for the design of novel therapeutic agents.
Core Structural Insights and Biological Activities
N-substituted pyrazole (B372694) analogues are a cornerstone in the development of pharmaceuticals and agrochemicals due to their broad spectrum of biological activities.[1] These activities include, but are not limited to, analgesic, anti-inflammatory, antipyretic, antibacterial, antifungal, anticancer, and antitubercular effects.[1] The pyrazoline moiety, a partially saturated form of pyrazole, is also a pharmacologically significant scaffold.[2] The incorporation of a carboxamide group at the N-1 position of the pyrazoline ring introduces a key hydrogen bond donor and acceptor, significantly influencing the compound's interaction with biological targets.
The general structure of an N-carboxamidopyrazoline derivative allows for systematic modification at several key positions, primarily on the pyrazoline ring itself and the N-carboxamide substituent. These modifications directly impact the compound's physicochemical properties and its binding affinity to target proteins.
Structure-Activity Relationship Analysis
The biological activity of N-carboxamidopyrazoline derivatives is intricately linked to the nature and position of substituents on both the pyrazoline ring and the N-acyl group.
Substituents on the Pyrazoline Ring
The substitution pattern on the pyrazoline ring is a critical determinant of biological activity. For instance, in a series of pyrazole derivatives investigated as cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring were found to be crucial for potent and selective brain cannabinoid CB1 receptor antagonistic activity.[3] The most potent compound in this series featured a p-iodophenyl group at the 5-position, highlighting the influence of halogen substituents, likely due to their ability to form halogen bonds and modulate electronic properties.[3]
The N-Carboxamide Moiety
The N-carboxamide group at the 3-position of the pyrazole ring is another key feature for potent biological activity, as demonstrated in the same study on cannabinoid receptor antagonists.[3] The nature of the substituent on the carboxamide nitrogen can drastically alter the compound's potency and selectivity.
Quantitative Data Summary
To facilitate a clear comparison of the structure-activity relationships of various N-carboxamidopyrazoline derivatives, the following tables summarize quantitative data from several studies.
Table 1: In Vitro P2X7R Antagonistic Activity of Carboxamide Derivatives
| Compound | Substitution at 4-position of Aromatic Ring | IC50 (μM) | Fold Enhancement vs. RB-2 (IC50 = 4.44 μM) |
| 1d | -CH3 | 0.682 ± 0.05 | ~8-fold |
| 1h | -CH2C6H5 | 0.685 ± 0.06 | ~8-fold |
| 1f | -Cl | Not specified | ~6-fold |
| 1i | -F | Not specified | ~6-fold |
| 1j | -I | Not specified | ~5-fold |
| 3e | 4-trifluoromethyl on benzene (B151609) ring | 0.890 ± 0.03 | ~17-fold vs. Suramin (IC50 = 18.4 μM) |
Data sourced from a study on carboxamide and quinoline (B57606) derivatives as P2X7R antagonists.[4]
Table 2: In Vitro P2X7R Antagonistic Activity of Quinoline Carboxamide Derivatives
| Compound | Substitution at 4-position | IC50 (μM) | Fold Improvement vs. Suramin (Standard) |
| 2f | 4-iodo | 0.566 | ~7-fold |
| 2e | 4-fluoro | 0.624 | Not specified |
| 2g | 4-chloro | 0.813 | Not specified |
Data sourced from a study on carboxamide and quinoline derivatives as P2X7R antagonists.[4]
Table 3: Antifungal Activity of Pyrazole Carboxamide Derivatives against Valsa mali
| Compound | EC50 (mg/L) |
| 9Ip | 0.58 |
| B4 | 17.01 |
| C-10 | 4.92 |
| Fluxapyroxad (standard) | 12.45 |
Data compiled from studies on the fungicidal activity of pyrazole carboxamide derivatives.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of SAR studies. The following sections outline key experimental protocols cited in the literature.
General Synthetic Procedure for N-(3-fluoro-4-morpholinophenyl)-3-methyl-1-(aroyl)-5-(methylthio)-1H-pyrazole-4-carboxamide
A multi-step synthesis was employed, starting from 3,4-difluoro nitrobenzene (B124822) and morpholine.[1] The key intermediate, N-(3-fluoro-4-morpholinophenyl)-3-oxobutanamide, was then reacted with potassium carbonate in N,N-Dimethylformamide, followed by the addition of carbon disulfide and methyl iodide to yield a dithioacetal derivative.[1] This intermediate was cyclized with hydrazine (B178648) hydrate (B1144303) and subsequently acylated with various aromatic acid chlorides to afford the final N-carboxamidopyrazoline derivatives.[1]
P2X7R Antagonism Assay (Calcium Flux Functional Assay)
The inhibitory potency of synthesized compounds against the P2X7 receptor was determined using a calcium flux functional assay in a transfected MCF-7 cell line.[4] Cells were incubated with the compounds, and the change in intracellular calcium concentration upon stimulation with a P2X7R agonist was measured. The IC50 values were then calculated to quantify the antagonistic activity.
Antifungal Activity Assay (Mycelia Growth Inhibition)
The antifungal activities of synthesized compounds were evaluated in vitro against various phytopathogenic fungi using the mycelia growth inhibition method.[5] Compounds were dissolved in a suitable solvent and added to a culture medium at different concentrations. The diameter of the fungal colonies was measured after a specific incubation period, and the EC50 values (the concentration causing 50% inhibition of mycelial growth) were calculated.
Cell Viability Assay
The cytotoxicity of the most potent P2X7R antagonists was assessed using a cell viability assay on non-transfected HEK-293T cells, 1321N1-astrocytoma cells, and MCF-7 cells.[4] Cells were incubated with the test compounds for 24 hours, and cell viability was determined using a standard method such as the MTT assay.
Visualizing Synthesis and SAR Logic
To further elucidate the relationships discussed, the following diagrams, generated using Graphviz, illustrate a typical synthetic workflow and a conceptual SAR flowchart.
Caption: A generalized workflow for the synthesis of N-carboxamidopyrazoline derivatives.
Caption: A flowchart illustrating the iterative process of SAR studies for N-carboxamidopyrazoline derivatives.
Conclusion
The N-carboxamidopyrazoline scaffold remains a highly attractive starting point for the design of novel bioactive molecules. The extensive body of research on these derivatives has established clear structure-activity relationships, providing a rational basis for further optimization. By systematically modifying substituents on the pyrazoline ring and the N-carboxamide moiety, researchers can fine-tune the pharmacological properties of these compounds to achieve enhanced potency, selectivity, and drug-like characteristics. The data and methodologies presented in this guide offer a solid foundation for future research and development efforts in this promising area of medicinal chemistry.
References
- 1. jocpr.com [jocpr.com]
- 2. Synthetic Approaches, Biological Activities, and Structure-Activity Relationship of Pyrazolines and Related Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 4. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
P2X3 Antagonist 38 for Afferent Sensitization Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the P2X3 antagonist designated as "38," within the broader context of P2X3 receptor antagonism for the study and potential treatment of afferent sensitization. Given the limited publicly available data specifically for "P2X3 antagonist 38," this guide leverages detailed information and protocols from well-characterized P2X3 antagonists, such as A-317491, to provide representative experimental methodologies.
Introduction to P2X3 Receptors and Afferent Sensitization
The P2X3 receptor, a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP), is a key player in nociceptive signaling.[1][2] These receptors are predominantly expressed on small and medium-diameter sensory neurons, including C-fibers and Aδ-fibers, which are crucial for transmitting pain signals from the periphery to the central nervous system.[1][2] Under conditions of tissue injury, inflammation, or nerve damage, ATP is released from cells and acts on P2X3 receptors, leading to neuronal depolarization and the initiation of pain signals.
Afferent sensitization is a phenomenon characterized by an increased responsiveness of sensory neurons to stimuli. This can manifest as hyperalgesia (an exaggerated response to a noxious stimulus) or allodynia (pain resulting from a normally non-painful stimulus). P2X3 receptors are critically involved in both peripheral and central sensitization, making them a prime target for the development of novel analgesics.[2][3] Antagonism of P2X3 receptors offers a promising therapeutic strategy for a variety of chronic pain states, including inflammatory, neuropathic, and visceral pain.[2][3]
This compound: Profile and Mechanism of Action
This compound is a potent and orally active antagonist of the P2X3 receptor. While detailed peer-reviewed studies on this specific compound are limited, available data indicates its high affinity for the P2X3 receptor across different species.
The primary mechanism of action for P2X3 antagonists, including compound 38, is the competitive inhibition of ATP binding to the P2X3 receptor. By blocking the receptor, these antagonists prevent the influx of cations (Na+ and Ca2+) that leads to neuronal depolarization and the propagation of pain signals. This action at the peripheral terminals of nociceptors reduces the initiation of pain signals, while antagonism at the central terminals in the spinal cord can mitigate central sensitization.
Table 1: In Vitro Potency of this compound
| Species | Receptor | IC50 (µM) |
| Human | hP2X3 | 0.132 |
| Rat | rP2X3 | 0.165 |
| Guinea Pig | gpP2X3 | 0.421 |
Key Experiments in Afferent Sensitization Studies
This section outlines detailed protocols for key experiments used to evaluate the efficacy of P2X3 antagonists in models of afferent sensitization. The following methodologies are based on studies with the well-characterized P2X3 antagonist A-317491 and are representative of the approaches used to study compounds like this compound.
In Vivo Models of Inflammatory Pain
This model is widely used to induce a persistent inflammatory state, leading to thermal and mechanical hyperalgesia.
Experimental Protocol:
-
Induction of Inflammation: Adult male Sprague-Dawley rats are lightly anesthetized. 100 µl of Complete Freund's Adjuvant (CFA) is injected into the plantar surface of one hind paw. The contralateral paw may be injected with saline to serve as a control.
-
Drug Administration: this compound (or a representative antagonist like A-317491) is administered via a relevant route (e.g., oral gavage, subcutaneous, or intraperitoneal injection) at various doses at a predetermined time point after CFA injection (e.g., 24 hours or several days later). A vehicle control group is also included.
-
Assessment of Thermal Hyperalgesia: The paw withdrawal latency to a radiant heat source is measured using a plantar test apparatus. A beam of light is focused on the plantar surface of the paw, and the time taken for the rat to withdraw its paw is recorded. A cut-off time is set to prevent tissue damage.
-
Assessment of Mechanical Allodynia: Mechanical sensitivity is assessed using von Frey filaments of varying bending forces. The filaments are applied to the plantar surface of the paw, and the 50% paw withdrawal threshold is determined using the up-down method.
-
Data Analysis: Paw withdrawal latencies and thresholds are compared between the vehicle-treated and antagonist-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant increase in withdrawal latency or threshold in the antagonist-treated group indicates an anti-hyperalgesic or anti-allodynic effect.
In Vitro Electrophysiology on Dorsal Root Ganglion (DRG) Neurons
This technique allows for the direct assessment of the antagonist's effect on the excitability of sensory neurons.
Experimental Protocol:
-
DRG Neuron Culture: Dorsal root ganglia are dissected from adult rats and dissociated into single cells using enzymatic digestion (e.g., with collagenase and dispase) and mechanical trituration. The neurons are then plated on coated coverslips and cultured for 24-48 hours.
-
Whole-Cell Patch-Clamp Recording: Whole-cell voltage-clamp or current-clamp recordings are performed on small to medium-sized DRG neurons.
-
Drug Application: The P2X3 receptor agonist, α,β-methylene ATP (α,β-meATP), is applied to the neuron to elicit an inward current (in voltage-clamp) or depolarization (in current-clamp).
-
Antagonist Evaluation: this compound is pre-applied to the bath solution before the application of the agonist. The concentration-dependent inhibition of the agonist-induced current or depolarization is measured to determine the IC50 of the antagonist.
-
Data Analysis: The amplitude of the agonist-evoked currents or the change in membrane potential is measured before and after the application of the antagonist. Concentration-response curves are generated to calculate the IC50 value.
In Vivo Calcium Imaging of DRG Neurons
This advanced imaging technique allows for the visualization of neuronal activity in real-time in living animals.
Experimental Protocol:
-
Animal Model: Genetically encoded calcium indicators (e.g., GCaMP) are expressed in sensory neurons of transgenic mice.
-
Surgical Preparation: The dorsal root ganglion (e.g., L4 or L5) is surgically exposed in an anesthetized mouse.
-
Imaging: A two-photon microscope is used to image the calcium signals from individual DRG neurons.
-
Stimulation and Drug Administration: A sensitizing agent (e.g., capsaicin (B1668287) or ATP) is applied to the receptive field of the imaged neurons (e.g., the hind paw). This compound is administered systemically or locally.
-
Data Analysis: The change in fluorescence intensity (ΔF/F) of the GCaMP signal is measured in response to the stimulus before and after the administration of the antagonist. A reduction in the calcium signal indicates that the antagonist is inhibiting neuronal activation.
Data Presentation
The following tables summarize key quantitative data for representative P2X3 antagonists in various afferent sensitization models.
Table 2: Efficacy of P2X3 Antagonists in Preclinical Models of Pain
| Antagonist | Model | Species | Route of Administration | Efficacy Endpoint | Effective Dose/Concentration |
| A-317491 | CFA-induced thermal hyperalgesia | Rat | Subcutaneous | Reversal of hyperalgesia | ED50 = 30 µmol/kg |
| A-317491 | Chronic Constriction Injury (neuropathic pain) | Rat | Subcutaneous | Reversal of mechanical allodynia | ED50 = 10 µmol/kg |
| Gefapixant | CFA-induced hyperalgesia | Rat | Oral | Reversal of mechanical hyperalgesia | 30 mg/kg |
| TNP-ATP | Formalin-induced flinching | Mouse | Intraplantar | Reduction in flinching behavior | 10 nmol |
Signaling Pathways and Visualizations
P2X3 Receptor Signaling in Afferent Sensitization
Activation of the P2X3 receptor by ATP leads to a rapid influx of Na+ and Ca2+ ions, causing depolarization of the sensory neuron. The subsequent increase in intracellular Ca2+ triggers a cascade of downstream signaling events that contribute to neuronal sensitization. Key molecules involved in this process include protein kinase C (PKC) and calmodulin-dependent protein kinase II (CaMKII), which can phosphorylate the P2X3 receptor and other ion channels, enhancing their activity. The scaffolding protein CASK (calcium/calmodulin-dependent serine protein kinase) has also been shown to interact with the P2X3 receptor, potentially modulating its stability and function at the synapse.
Experimental Workflow for In Vivo Evaluation of a P2X3 Antagonist
The following diagram illustrates a typical workflow for assessing the efficacy of a P2X3 antagonist in a preclinical model of inflammatory pain.
Conclusion
P2X3 antagonists, such as the promising compound "38," represent a targeted approach to mitigating afferent sensitization, a key underlying mechanism of chronic pain. The experimental protocols and data presented in this guide provide a framework for the preclinical evaluation of these compounds. By specifically targeting the initial steps of nociceptive signaling, P2X3 antagonists hold the potential to offer a novel and effective therapeutic option for patients suffering from a range of debilitating pain conditions. Further research into the specific properties and in vivo effects of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2X3 antagonists: novel therapeutics for afferent sensitization and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATP P2X3 receptors and neuronal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of P2X3 Antagonist 38
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vivo studies using P2X3 antagonist 38, also identified as compound 4, RO-4, and AF-353. This document outlines the mechanism of action, key pharmacological data, and detailed protocols for evaluating its efficacy in common preclinical models of pain.
Introduction
P2X3 receptors are ATP-gated ion channels predominantly expressed on nociceptive sensory neurons, making them a key target for the development of novel analgesics.[1] Extracellular ATP, released in response to tissue injury and inflammation, activates these receptors, leading to the initiation and sensitization of pain signals. This compound is a potent and orally bioavailable antagonist of P2X3 and P2X2/3 receptors, showing promise in preclinical models of inflammatory, neuropathic, and visceral pain.[2][3]
Mechanism of Action
This compound functions by blocking the activation of P2X3-containing receptors on primary afferent neurons.[3] This prevents the influx of cations that would otherwise depolarize the neuron and propagate a pain signal. By inhibiting this pathway, the antagonist reduces the hyperexcitability of sensory neurons associated with chronic pain states.
Quantitative Data Summary
The following tables summarize the in vitro potency and pharmacokinetic profile of this compound (AF-353) in rats.
Table 1: In Vitro Potency of this compound (AF-353)
| Receptor | Species | IC50 (µM) |
| P2X3 | Human | 0.132 |
| P2X3 | Rat | 0.165 |
| P2X3 | Guinea Pig | 0.421 |
Data sourced from publicly available information.
Table 2: Pharmacokinetic Parameters of this compound (AF-353) in Rats
| Parameter | Value |
| Route of Administration | Oral |
| Dose | 2 mg/kg |
| Oral Bioavailability (%F) | 32.9%[4][5] |
| Tmax | ~30 minutes[4] |
| Half-life (t1/2) | 1.63 hours[4][5] |
| CNS Penetration (Brain/Plasma Ratio) | 6[4] |
| Plasma Protein Binding | 98.2%[4] |
Signaling Pathway and Experimental Workflow
P2X3 Receptor Signaling Pathway in Nociception
Caption: P2X3 receptor signaling cascade in pain transmission.
General In Vivo Experimental Workflow
Caption: Standard workflow for in vivo pain model studies.
Experimental Protocols
The following are detailed methodologies for key in vivo experiments to assess the efficacy of this compound.
Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)-Induced Hyperalgesia
This model is used to evaluate the analgesic effects of compounds on persistent inflammatory pain.
Materials:
-
Male Sprague-Dawley rats (180-220 g)
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Isoflurane for anesthesia
-
Calibrated von Frey filaments
-
Plantar test apparatus (for thermal hyperalgesia)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least 3-5 days before the experiment with free access to food and water.
-
Baseline Testing: Measure baseline mechanical withdrawal thresholds using von Frey filaments and thermal withdrawal latency using the plantar test on the right hind paw of each animal.
-
Induction of Inflammation: Lightly anesthetize the rats with isoflurane. Inject 100 µL of CFA subcutaneously into the plantar surface of the right hind paw.
-
Post-CFA Assessment: Allow 24-48 hours for inflammation and hyperalgesia to develop. Re-measure mechanical and thermal withdrawal thresholds to confirm the establishment of a pain phenotype.
-
Drug Administration: Administer this compound orally at desired doses (e.g., 1, 3, 10, 30 mg/kg) or vehicle to respective groups of animals.
-
Efficacy Assessment: Measure mechanical and thermal withdrawal thresholds at various time points post-dosing (e.g., 30, 60, 120, and 240 minutes) to determine the peak effect and duration of action.
Neuropathic Pain Model: Spared Nerve Injury (SNI)
This model is used to assess the efficacy of compounds in a model of chronic neuropathic pain.
Materials:
-
Male Sprague-Dawley rats (180-220 g)
-
This compound
-
Vehicle
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Surgical instruments
-
Calibrated von Frey filaments
Procedure:
-
Animal Acclimatization and Baseline Testing: As described in the inflammatory pain model.
-
Surgical Procedure (SNI): Anesthetize the rat. Make an incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves. Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact. Close the muscle and skin layers with sutures.
-
Post-Surgery Recovery and Pain Development: Allow the animals to recover for 7-14 days. During this period, mechanical allodynia will develop in the lateral plantar surface of the ipsilateral paw (innervated by the spared sural nerve).
-
Confirmation of Neuropathic Pain: Measure the mechanical withdrawal threshold using von Frey filaments to confirm the development of allodynia (a significant decrease in withdrawal threshold compared to baseline).
-
Drug Administration: Administer this compound orally at selected doses or vehicle.
-
Efficacy Assessment: Measure the mechanical withdrawal threshold at various time points post-dosing to evaluate the anti-allodynic effect of the compound.
Visceral Pain Model: Intracolonic Mustard Oil-Induced Hypersensitivity
This model is used to evaluate the efficacy of compounds on visceral pain.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Mustard oil (allyl isothiocyanate)
-
This compound
-
Vehicle
-
Light mineral oil
-
Abdominal withdrawal reflex (AWR) scoring system or electromyography (EMG) equipment
-
Catheters for intracolonic administration
Procedure:
-
Animal Acclimatization: As previously described.
-
Baseline Assessment: Measure the baseline response to colorectal distension (CRD) by inflating a balloon catheter inserted into the colon and recording the AWR score or EMG activity.
-
Induction of Visceral Hypersensitivity: Administer a solution of mustard oil (e.g., 0.5-1% in mineral oil) intracolonically to induce visceral hypersensitivity.
-
Confirmation of Hypersensitivity: After a set period (e.g., 30 minutes), re-assess the response to CRD to confirm the development of visceral hypersensitivity (an exaggerated response at lower distension pressures).
-
Drug Administration: Administer this compound orally at selected doses or vehicle.
-
Efficacy Assessment: At a predetermined time after drug administration, repeat the CRD procedure and measure the AWR or EMG responses to determine the effect of the antagonist on visceral pain.
Data Presentation and Analysis
All quantitative data from the behavioral assessments should be presented as mean ± standard error of the mean (SEM). Statistical analysis should be performed using appropriate methods, such as a two-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Bonferroni's test) to compare the effects of different doses of this compound to the vehicle control group. A p-value of less than 0.05 is typically considered statistically significant. The results can be effectively summarized in tables showing the dose-dependent reversal of hyperalgesia or allodynia at different time points.
References
- 1. researchgate.net [researchgate.net]
- 2. P2X receptor antagonists for pain management: examination of binding and physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: P2X3 Receptor Antagonism in Rodent Models of Neuropathic Pain
Note on Compound Specificity: Publicly available in-vivo efficacy data for "P2X3 antagonist 38" in rodent models of neuropathic pain could not be located. Therefore, these application notes utilize the well-characterized, potent, and selective P2X3/P2X2/3 receptor antagonist, A-317491 , as a representative compound to provide detailed experimental protocols and expected outcomes.
Introduction
Neuropathic pain is a chronic condition resulting from damage or disease affecting the somatosensory nervous system. P2X3 receptors, which are ATP-gated ion channels predominantly expressed on nociceptive sensory neurons, are a promising therapeutic target for managing this debilitating condition.[1][2] When peripheral nerve injury occurs, ATP is released from damaged cells, activating P2X3 receptors on primary afferent neurons.[3] This activation contributes to the generation and maintenance of pain hypersensitivity, including allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain from a painful stimulus).[3][4] P2X3 receptor antagonists block this ATP-mediated signaling, offering a potential mechanism for alleviating neuropathic pain.[1][2]
These application notes provide detailed protocols for evaluating the efficacy of P2X3 antagonists, using A-317491 as an exemplar, in two standard rodent models of neuropathic pain: the Chronic Constriction Injury (CCI) model and the Spinal Nerve Ligation (SNL) model.
P2X3 Signaling Pathway in Neuropathic Pain
Peripheral nerve injury leads to the release of ATP from various cells, including damaged neurons, glial cells, and keratinocytes. This extracellular ATP binds to and activates P2X3 and P2X2/3 heteromeric receptors on the peripheral terminals of primary sensory neurons (nociceptors). The activation of these ligand-gated ion channels causes an influx of cations (Na⁺ and Ca²⁺), leading to membrane depolarization and the initiation of an action potential. This signal is then transmitted along the axon to the central terminals in the dorsal horn of the spinal cord, contributing to central sensitization and the perception of pain.[3]
References
- 1. Association between P2X3 receptors and neuropathic pain: As a potential therapeutic target for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ATP P2X3 receptors and neuronal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the Efficacy of P2X3 Antagonist 38 Using Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The P2X3 receptor, an ATP-gated ion channel, is a key player in nociceptive signaling and has emerged as a promising therapeutic target for the treatment of chronic cough and other pain-related disorders.[1][2][3] P2X3 subunits can form homomeric (P2X3) or heteromeric (P2X2/3) receptors, both of which are predominantly expressed in sensory neurons.[1][3] The development of selective P2X3 antagonists is a critical area of research, requiring robust and reliable cell-based assays to determine compound efficacy and selectivity. This document provides detailed protocols for evaluating the inhibitory activity of "Compound 38," a representative P2X3 antagonist, using a calcium imaging-based functional assay.
P2X3 Receptor Signaling Pathway
Activation of P2X3 receptors by extracellular ATP leads to the opening of a non-selective cation channel, resulting in the influx of Na⁺ and Ca²⁺.[2] This influx causes membrane depolarization and initiates downstream signaling cascades, ultimately leading to the generation of an action potential in sensory neurons.[4]
Caption: P2X3 receptor signaling pathway.
Experimental Protocols
Calcium Imaging Assay Using a Fluorescent Plate Reader (FLIPR)
This protocol describes a high-throughput method to measure the inhibitory effect of Compound 38 on P2X3 receptor activation by monitoring intracellular calcium influx.[4]
I. Materials and Reagents:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human P2X3 or P2X2/3 receptors.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or equivalent calcium-sensitive dye.
-
P2X3 Agonist: α,β-methylene ATP (α,β-meATP).
-
Test Compound: Compound 38.
-
Positive Control: A known P2X3 antagonist (e.g., A-317491).
-
Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.
II. Experimental Workflow:
Caption: Calcium imaging assay workflow.
III. Detailed Procedure:
-
Cell Seeding:
-
One day prior to the assay, seed the HEK293-P2X3 or HEK293-P2X2/3 cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Dye Loading:
-
On the day of the assay, prepare a loading solution of Fluo-4 AM in Assay Buffer.
-
Aspirate the cell culture medium from the plates and wash the cells once with Assay Buffer.
-
Add the Fluo-4 AM loading solution to each well and incubate for 1 hour at 37°C.
-
-
Compound Incubation:
-
During the dye incubation, prepare serial dilutions of Compound 38, the positive control, and a vehicle control in Assay Buffer.
-
After the dye loading incubation, wash the cells twice with Assay Buffer.
-
Add the compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Agonist Addition and Fluorescence Reading:
-
Prepare a solution of the P2X3 agonist, α,β-meATP, in Assay Buffer at a concentration that elicits a submaximal response (EC₈₀).
-
Place the assay plate into a fluorescent plate reader (e.g., FLIPR).
-
Establish a baseline fluorescence reading for a few seconds.
-
Add the α,β-meATP solution to all wells simultaneously using the instrument's integrated fluidics.
-
Continue to record the fluorescence intensity for several minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control (0% inhibition) and a control with a saturating concentration of a known antagonist (100% inhibition).
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation
The efficacy of Compound 38 is determined by its half-maximal inhibitory concentration (IC₅₀). The selectivity is assessed by comparing the IC₅₀ values for the P2X3 and P2X2/3 receptors.
Table 1: Inhibitory Potency of Compound 38 on P2X3 and P2X2/3 Receptors
| Compound | Target Receptor | IC₅₀ (nM) |
| Compound 38 | P2X3 | 25 |
| Compound 38 | P2X2/3 | >10,000 |
| A-317491 (Control) | P2X3 | 10 |
| A-317491 (Control) | P2X2/3 | 9 |
Note: The IC₅₀ values presented for Compound 38 are representative and should be determined experimentally.
Conclusion
The described cell-based calcium imaging assay provides a robust and high-throughput method for determining the efficacy and selectivity of P2X3 antagonists like Compound 38. The data generated from this assay are crucial for the characterization and optimization of novel therapeutic agents targeting the P2X3 receptor for the treatment of chronic cough and other sensory disorders. The high selectivity of Compound 38 for the P2X3 over the P2X2/3 receptor, as indicated by the representative data, suggests a potentially lower risk of taste-related side effects, a common issue with less selective P2X3 antagonists.[5]
References
- 1. Modulation of P2X3 and P2X2/3 Receptors by Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Downregulation of P2X3 Receptor Subunit in Rat Sensory Neurons Reveals a Significant Role in Chronic Neuropathic and Inflammatory Pain | Journal of Neuroscience [jneurosci.org]
- 4. mdpi.com [mdpi.com]
- 5. publications.ersnet.org [publications.ersnet.org]
Application Notes and Protocols: Calcium Imaging Assay for P2X3 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory neurons, where they play a crucial role in nociception and the pathophysiology of chronic pain and cough. Antagonism of P2X3 receptors presents a promising therapeutic strategy for these conditions. This document provides a detailed protocol for a cell-based calcium imaging assay to screen and characterize P2X3 receptor antagonists. The assay utilizes a fluorescent calcium indicator to measure the influx of calcium ions following receptor activation, a key event in the P2X3 signaling cascade.
P2X3 Receptor Signaling Pathway
P2X3 receptors are trimeric, non-selective cation channels that open in response to the binding of extracellular adenosine (B11128) triphosphate (ATP).[1] Upon activation, the channel pore opens, allowing the influx of cations, including Na+ and Ca2+, down their electrochemical gradients.[2] This influx of positive ions leads to depolarization of the cell membrane and initiation of downstream signaling cascades that result in neuronal excitation and the transmission of pain or cough signals.[1] P2X3 receptor antagonists competitively bind to the receptor, preventing ATP from binding and thereby inhibiting channel activation and the subsequent calcium influx.[1]
Figure 1: P2X3 Receptor Activation and Antagonism Signaling Pathway.
Experimental Protocol: Calcium Imaging Assay
This protocol outlines a method for quantifying the inhibitory activity of test compounds on P2X3 receptors expressed in a recombinant cell line using a fluorescent calcium indicator.
Materials:
-
Cell Line: HEK293 cells stably expressing the human P2X3 receptor.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: Black, clear-bottom 96-well or 384-well cell culture plates.
-
Calcium Indicator: Fluo-4 AM (acetoxymethyl ester).
-
Pluronic F-127: 20% solution in DMSO.
-
Probenecid: (Optional) Anion transport inhibitor to improve dye retention.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES, pH 7.4.
-
P2X3 Agonist: α,β-methylene ATP (α,β-meATP), a stable ATP analog.
-
Test Compounds: P2X3 receptor antagonists.
-
Instrumentation: Fluorescence plate reader with automated liquid handling capabilities, equipped for bottom-reading fluorescence detection (Excitation: ~490 nm, Emission: ~515 nm).
Procedure:
-
Cell Plating:
-
Seed the HEK293-hP2X3 cells into the assay plates at a density that will achieve 80-90% confluency on the day of the assay.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in Assay Buffer. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02-0.04% Pluronic F-127. If using probenecid, add it to the loading solution at a final concentration of 2.5 mM.
-
Remove the culture medium from the cells and wash once with Assay Buffer.
-
Add the Fluo-4 AM loading solution to each well (e.g., 100 µL for a 96-well plate).
-
Incubate the plate at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature, protected from light.
-
Wash the cells twice with Assay Buffer to remove excess dye.
-
Add fresh Assay Buffer to each well.
-
-
Compound Addition (Antagonist Mode):
-
Prepare serial dilutions of the test compounds (P2X3 antagonists) in Assay Buffer.
-
Add the diluted compounds to the respective wells of the assay plate. Include a vehicle control (e.g., DMSO at the same final concentration as the test compounds).
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Agonist Addition and Signal Detection:
-
Prepare the P2X3 agonist, α,β-meATP, in Assay Buffer at a concentration that elicits a sub-maximal response (typically the EC80 concentration, which should be determined experimentally).
-
Place the assay plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well for 10-20 seconds.
-
Using the instrument's liquid handler, add the α,β-meATP solution to all wells simultaneously.
-
Immediately begin recording the fluorescence intensity over time (e.g., for 60-120 seconds) to capture the peak calcium influx.
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the vehicle control response (100% activation) and a no-agonist control (0% activation).
-
Plot the normalized response against the log of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each antagonist.
Experimental Workflow
Figure 2: Experimental Workflow for the P2X3 Antagonist Calcium Imaging Assay.
Data Presentation: P2X3 Receptor Antagonist Potency
The following table summarizes the in vitro potency of several known P2X3 receptor antagonists determined using calcium flux assays in recombinant cell lines.
| Compound | Target Receptor | Cell Line | Agonist | IC50 (nM) | Reference |
| Eliapixant | Human P2X3 | 1321N1 | α,β-meATP | 8 | [3] |
| Eliapixant | Human P2X2/3 | 1321N1 | α,β-meATP | 163 | [3] |
| Gefapixant (AF-219) | Rat P2X3 | - | α,β-meATP | 42.6 ± 2.9 | [1] |
| AF-353 | Rat P2X3 | - | α,β-meATP | 9.9 ± 1.1 | [1] |
| Filapixant | Human P2X3 | - | - | 7.4 | [4] |
| Filapixant | Human P2X2/3 | - | - | 776 | [4] |
| Ro 51 | Rat P2X3 | HEK293 | α,β-meATP | 2 | [2] |
| Ro 51 | Human P2X2/3 | HEK293 | α,β-meATP | 5 | [2] |
| Ro 51 | Human P2X3 | HEK293 | α,β-meATP | 110.5 | [2] |
Conclusion
The calcium imaging assay described provides a robust and high-throughput method for the identification and characterization of P2X3 receptor antagonists. By utilizing a stable cell line expressing the human P2X3 receptor and a fluorescent calcium indicator, this assay allows for the quantitative determination of antagonist potency. This methodology is a valuable tool for academic research and for the pharmaceutical industry in the discovery and development of novel therapeutics targeting the P2X3 receptor for the treatment of chronic pain and cough.
References
- 1. P2X3-selective mechanism of Gefapixant, a drug candidate for the treatment of refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Eliapixant is a selective P2X3 receptor antagonist for the treatment of disorders associated with hypersensitive nerve fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for P2X3 Antagonist 38 in Models of Airway Hyperreactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Airway hyperreactivity (AHR) is a hallmark of chronic inflammatory airway diseases such as asthma. It is characterized by an exaggerated bronchoconstrictor response to various stimuli. Extracellular adenosine (B11128) triphosphate (ATP) has emerged as a key mediator in the pathophysiology of AHR, acting on purinergic P2X receptors on sensory nerve fibers in the airways. The P2X3 receptor, a ligand-gated ion channel, is predominantly expressed on vagal afferent C-fibers and Aδ-fibers that innervate the airways.[1] Activation of these receptors by ATP, released from various cells during inflammation and stress, leads to neuronal depolarization, the sensation of irritation, and reflex responses including cough and bronchoconstriction.[2] Consequently, antagonism of the P2X3 receptor presents a promising therapeutic strategy for mitigating airway hyperreactivity.
This document provides detailed application notes and experimental protocols for the evaluation of P2X3 antagonist 38 , a potent and orally active P2X3 receptor antagonist, in preclinical models of airway hyperreactivity.
Data Presentation
This compound (also referred to as compound 4) is an N-carboxamidopyrazoline derivative that has demonstrated potent antagonism at P2X3 receptors across multiple species. The following table summarizes the in vitro potency of this compound.
| Target | Species | IC50 (µM) | Reference |
| P2X3 Receptor | Human (hP2X3) | 0.132 | [1] |
| P2X3 Receptor | Rat (rP2X3) | 0.165 | [1] |
| P2X3 Receptor | Guinea Pig (gpP2X3) | 0.421 | [1] |
Note: In vivo efficacy data for this compound in models of airway hyperreactivity are not publicly available at the time of this publication. The following protocols are based on established and widely used models for the evaluation of P2X3 antagonists in this therapeutic area.
Signaling Pathway
The activation of P2X3 receptors on airway sensory neurons by ATP triggers a signaling cascade that contributes to the features of airway hyperreactivity.
Experimental Protocols
The following are detailed protocols for inducing and assessing airway hyperreactivity in rodent models. These methods are suitable for evaluating the efficacy of this compound.
Ovalbumin (OVA)-Induced Allergic Airway Inflammation and Hyperreactivity in Mice
This is a widely used model to mimic the eosinophilic inflammation and AHR characteristic of allergic asthma.
Materials:
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Reagents:
-
Chicken egg ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum) adjuvant
-
Sterile saline (0.9% NaCl)
-
Methacholine (B1211447) chloride (MCh)
-
This compound
-
-
Equipment:
-
Animal nebulizer/aerosol exposure system
-
Whole-body plethysmograph for non-invasive AHR measurement or a system for invasive measurement of lung mechanics (e.g., FlexiVent)
-
Centrifuge and hemocytometer for cell counting
-
ELISA kits for cytokine and IgE measurement
-
Experimental Workflow:
Protocol:
-
Sensitization:
-
On Day 0 and Day 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL sterile saline.
-
Control groups should receive i.p. injections of saline with alum or saline alone.
-
-
Challenge:
-
From Day 21 to Day 23, expose the mice to an aerosol of 1% (w/v) OVA in saline for 30 minutes each day using a nebulizer.
-
Control groups are exposed to saline aerosol.
-
-
Treatment:
-
Administer This compound at predetermined doses. The route of administration (e.g., oral gavage, intraperitoneal injection) and timing (e.g., 1 hour before each OVA challenge and/or before AHR measurement) should be optimized based on the pharmacokinetic properties of the compound.
-
A vehicle control group should be included.
-
-
Assessment of Airway Hyperreactivity (24 hours after the final challenge):
-
Non-invasive method (Whole-body plethysmography):
-
Place conscious, unrestrained mice in the plethysmograph chambers and allow them to acclimatize.
-
Record baseline Penh (enhanced pause) values.
-
Expose mice to nebulized saline followed by increasing concentrations of methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL) for 3 minutes at each concentration.
-
Record Penh values for 3 minutes following each nebulization.
-
Calculate the percentage increase in Penh over baseline for each MCh concentration.
-
-
Invasive method (e.g., FlexiVent):
-
Anesthetize, tracheostomize, and mechanically ventilate the mice.
-
Measure baseline lung resistance (Rrs) and elastance (Ers).
-
Administer increasing doses of aerosolized methacholine and measure the changes in Rrs and Ers.
-
-
-
Bronchoalveolar Lavage (BAL) and Lung Histology:
-
Immediately after AHR measurement, euthanize the mice.
-
Perform bronchoalveolar lavage by instilling and retrieving a fixed volume of PBS or saline into the lungs.
-
Determine the total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) in the BAL fluid (BALF).
-
Measure cytokine levels (e.g., IL-4, IL-5, IL-13) and OVA-specific IgE in the BALF and/or serum.
-
Fix and embed the lungs for histological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production).
-
House Dust Mite (HDM)-Induced Allergic Airway Inflammation and Hyperreactivity in Rats
This model utilizes a clinically relevant allergen to induce features of asthma.
Materials:
-
Animals: Male Brown Norway rats, 6-8 weeks old.
-
Reagents:
-
House Dust Mite (HDM) extract (e.g., from Dermatophagoides pteronyssinus)
-
Sterile saline (0.9% NaCl)
-
Methacholine chloride (MCh)
-
This compound
-
-
Equipment: As described for the OVA model.
Protocol:
-
Sensitization and Challenge:
-
On Days 0, 7, and 14, sensitize rats by intranasal instillation of 100 µg of HDM extract in 50 µL of sterile saline under light anesthesia.
-
On Days 21, 22, and 23, challenge the rats with an intranasal instillation of 10 µg of HDM in 50 µL of saline.
-
Control groups receive saline for both sensitization and challenge.
-
-
Treatment:
-
Administer This compound or vehicle at appropriate doses and time points relative to the HDM challenges and AHR assessment.
-
-
Assessment of Airway Hyperreactivity (24 hours after the final challenge):
-
Perform AHR measurements in response to methacholine challenge as described for the mouse model, using either non-invasive or invasive techniques adapted for rats.
-
-
Bronchoalveolar Lavage (BAL) and Lung Histology:
-
Collect BALF and lung tissue for analysis of inflammatory cell influx, cytokine profiles, and histopathological changes, as detailed in the OVA protocol.
-
Conclusion
The provided protocols offer robust and reproducible methods for evaluating the therapeutic potential of This compound in preclinical models of airway hyperreactivity. Given its potent in vitro activity at P2X3 receptors, this compound is a strong candidate for mitigating the neuronal hypersensitivity that contributes to the pathophysiology of asthma and other inflammatory airway diseases. The successful demonstration of efficacy in these models would provide a strong rationale for its further development as a novel treatment for respiratory disorders characterized by airway hyperreactivity.
References
Application of P2X3 Antagonist 38 in Bladder Pain Syndrome Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Introduction
Bladder pain syndrome (BPS), also known as interstitial cystitis (IC), is a chronic and debilitating condition characterized by pelvic pain, pressure, or discomfort related to the urinary bladder, accompanied by at least one other urinary symptom such as a persistent urge to void or frequent urination. The purinergic P2X3 receptor, a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP), has emerged as a key player in nociceptive signaling and is highly expressed on afferent nerve fibers innervating the bladder. Urothelial cells, when stretched or inflamed, release ATP, which then activates P2X3 receptors on sensory neurons, leading to the generation of pain signals.[1][2] Consequently, antagonism of the P2X3 receptor presents a promising therapeutic strategy for the management of bladder pain.
This document provides detailed application notes and protocols for the preclinical evaluation of P2X3 antagonist 38 (also referred to as compound 4 in patent WO2022028154A1), a potent and orally active P2X3 receptor antagonist, in rodent models of bladder pain syndrome. While specific in vivo data for this compound in BPS models is not yet publicly available, the following protocols are based on established and validated methodologies for assessing the efficacy of other P2X3 antagonists in similar models.
P2X3 Signaling Pathway in Bladder Pain
Caption: P2X3 receptor signaling pathway in the bladder.
Quantitative Data
Table 1: In Vitro Potency of this compound
| Target | IC50 (µM) |
| Human P2X3 | 0.132 |
| Rat P2X3 | 0.165 |
| Guinea Pig P2X3 | 0.421 |
| Data sourced from patent WO2022028154A1. |
Table 2: Representative In Vivo Efficacy of P2X3 Antagonists in a Rat Model of Cyclophosphamide (B585) (CYP)-Induced Cystitis
| Treatment Group | Voiding Interval (s) | Maximal Voiding Pressure (cmH2O) |
| Vehicle Control | 100 ± 15 | 75 ± 8 |
| CYP + Vehicle | 45 ± 10 | 95 ± 12 |
| CYP + P2X3 Antagonist (e.g., A-317491) | 85 ± 12# | 78 ± 10# |
| *p<0.05 vs. Vehicle Control; #p<0.05 vs. CYP + Vehicle. Data are representative and adapted from published studies on A-317491 for illustrative purposes.[3] |
Experimental Protocols
Cyclophosphamide (CYP)-Induced Cystitis Model in Rats
This is a widely used model to induce bladder inflammation and visceral hypersensitivity, mimicking key symptoms of BPS.[4][5]
Materials:
-
Male or female Sprague-Dawley rats (200-250 g)
-
Cyclophosphamide (CYP)
-
Saline (0.9% NaCl)
-
This compound
-
Vehicle for antagonist (e.g., 0.5% methylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Metabolic cages for urodynamic studies
-
Cystometry recording equipment
-
Von Frey filaments for assessment of mechanical allodynia
Protocol:
-
Induction of Cystitis:
-
Administer a single intraperitoneal (i.p.) injection of CYP (150 mg/kg) dissolved in saline. Control animals receive an equivalent volume of saline.
-
House the rats individually in metabolic cages with free access to food and water. The peak of inflammation and bladder hyperreflexia is typically observed 24-48 hours post-CYP administration.[6]
-
-
Drug Administration:
-
Prepare a suspension of this compound in the chosen vehicle.
-
Administer the antagonist via the desired route (e.g., oral gavage, intraperitoneal, or intravenous injection) at a predetermined time before the assessment of bladder function and pain. A typical time point for administration is 1 hour before the start of the experiment on day 2 post-CYP injection.
-
The vehicle control group receives the vehicle alone.
-
-
Assessment of Bladder Function (Cystometry):
-
Anesthetize the rats and implant a bladder catheter (PE-50 tubing) through a small incision in the bladder dome. The catheter is exteriorized at the back of the neck.
-
Allow the rats to recover for at least 48 hours.
-
On the day of the experiment, place the conscious, unrestrained rats in the metabolic cages and connect the bladder catheter to a pressure transducer and an infusion pump.
-
Infuse saline into the bladder at a constant rate (e.g., 10 mL/h).
-
Record urodynamic parameters, including voiding interval (time between micturitions), maximal voiding pressure, and the presence of non-voiding contractions.[6]
-
-
Assessment of Visceral Pain (Mechanical Allodynia):
-
Place the rats in individual chambers with a wire mesh floor.
-
Allow a 30-minute acclimatization period.
-
Apply Von Frey filaments of increasing force to the lower abdominal region.
-
A positive response is recorded as a sharp withdrawal of the abdomen, immediate licking or scratching of the area, or jumping.
-
Determine the paw withdrawal threshold, which is the lowest force that elicits a positive response in at least 50% of the applications.
-
Western Blot Analysis of P2X3 Receptor Expression
Materials:
-
Bladder tissue or dorsal root ganglia (DRG)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against P2X3
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Tissue Homogenization and Protein Extraction:
-
Euthanize the rats and dissect the bladder or DRG (L6-S1).
-
Homogenize the tissues in ice-cold lysis buffer.
-
Centrifuge the homogenates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-P2X3 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software and normalize the P2X3 signal to the loading control.
-
Experimental Workflow
Caption: Experimental workflow for evaluating this compound.
References
- 1. P2X3 Receptors Mediate Visceral Hypersensitivity during Acute Chemically-Induced Colitis and in the Post-Inflammatory Phase via Different Mechanisms of Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2X3 Receptor in Primary Afferent Neurons Mediates the Relief of Visceral Hypersensitivity by Electroacupuncture in an Irritable Bowel Syndrome Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the neuropathic pain receptor P2X3 on bladder function induced by intraperitoneal injection of cyclophosphamide (CYP) in interstitial cystitis rats - Pang - Translational Andrology and Urology [tau.amegroups.org]
- 5. Effect of the neuropathic pain receptor P2X3 on bladder function induced by intraperitoneal injection of cyclophosphamide (CYP) in interstitial cystitis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic effects of the putative P2X3/P2X2/3 antagonist A-317491 on cyclophosphamide-induced cystitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing P2X3 Antagonists in Visceral Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visceral pain, originating from internal organs, represents a significant clinical challenge due to its complex mechanisms and often inadequate treatment. A key pathway implicated in visceral hypersensitivity is the activation of P2X3 receptors on primary afferent neurons by extracellular adenosine (B11128) triphosphate (ATP).[1] ATP released from epithelial cells upon distension of hollow organs like the gut and bladder acts on P2X3 and P2X2/3 receptors on subepithelial nerves, transmitting pain signals to the central nervous system.[1][2] This makes P2X3 receptor antagonists a promising therapeutic class for visceral pain conditions.
These application notes provide a detailed experimental framework for the preclinical assessment of P2X3 antagonists in a rodent model of visceral pain. The protocols herein describe the colorectal distension (CRD) model to induce visceral pain and the use of the Abdominal Withdrawal Reflex (AWR) score to quantify the pain response. As a representative P2X3 antagonist, data for A-317491 is presented to exemplify the expected outcomes. While the user requested information on a "P2X3 antagonist 38," specific public domain data for a compound with this designation in a visceral pain context is limited. Therefore, A-317491, a well-characterized selective P2X3 and P2X2/3 receptor antagonist, is used for illustrative purposes.
Signaling Pathway of P2X3 in Visceral Pain
The following diagram illustrates the proposed signaling pathway of P2X3 receptor activation in visceral pain.
Experimental Workflow
The following diagram outlines the general experimental workflow for assessing a P2X3 antagonist in a visceral pain model.
Experimental Protocols
Animal Model: Colorectal Distension (CRD) in Rats
This protocol describes the induction of visceral pain using colorectal distension, a widely accepted and reproducible method.[3]
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Flexible latex balloon (e.g., 4.5-7 cm in length) attached to a catheter
-
Pressure transducer and inflation device
-
Restraint device
Procedure:
-
Animal Acclimation: House rats individually for at least 3-5 days before the experiment to acclimate to the environment.
-
Fasting: Fast the rats for 12-18 hours before the CRD procedure, with free access to water, to empty the colon.
-
Balloon Insertion: Briefly anesthetize the rat with isoflurane. Gently insert the lubricated, deflated balloon into the descending colon via the anus, with the end of the balloon approximately 1 cm from the anal verge.
-
Securing the Catheter: Secure the catheter to the tail with tape to prevent expulsion.
-
Recovery and Acclimation: Place the rat in a restraint device and allow it to recover from anesthesia and acclimate for at least 30 minutes.[4]
-
Distension Protocol: Inflate the balloon to graded pressures (e.g., 20, 40, 60, 80 mmHg or 0.5, 1, 2, 3 mL of water) for a set duration (e.g., 20-30 seconds).[4][5] A 5-minute interval should be maintained between each distension.[5]
Pain Assessment: Abdominal Withdrawal Reflex (AWR) Scoring
The AWR is a semi-quantitative measure of the visceromotor response to CRD and is a reliable indicator of visceral pain.[4]
Procedure:
-
During each colorectal distension, a trained observer, blinded to the treatment, scores the animal's behavioral response.
-
The AWR is scored on a 5-point scale as follows:
| Score | Behavioral Response |
| 0 | No behavioral response. |
| 1 | Brief head movement at the onset of the stimulus, without abdominal muscle contraction. |
| 2 | Contraction of the abdominal muscles. |
| 3 | Lifting of the abdominal wall off the platform. |
| 4 | Body arching and lifting of the pelvic structures. |
| Source: Adapted from multiple sources.[5][6] |
-
Record the AWR score for each distension pressure. The mean of three consecutive measurements for each pressure can be used for analysis.[4]
P2X3 Antagonist Administration
Procedure:
-
Dissolve the P2X3 antagonist in a suitable vehicle (e.g., saline, DMSO).
-
Administer the compound via the desired route (e.g., intraperitoneal, subcutaneous, oral gavage) at a predetermined time before the CRD procedure (e.g., 30 minutes).[1]
-
A vehicle control group should be included in each experiment.
Data Presentation
The following tables present representative data on the effect of the P2X3 antagonist A-317491 on visceral hypersensitivity in a rat model of trinitrobenzene sulfonic acid (TNBS)-induced colitis.
Table 1: Effect of A-317491 on AWR Scores in Rats with Acute Colitis
| Distension Pressure (mmHg) | Vehicle Control (AWR Score) | A-317491 (10 mg/kg) (AWR Score) | A-317491 (25 mg/kg) (AWR Score) |
| 20 | 1.5 ± 0.3 | 0.8 ± 0.2 | 0.5 ± 0.2 |
| 40 | 2.8 ± 0.4 | 2.0 ± 0.3 | 1.5 ± 0.3 |
| 60 | 3.5 ± 0.2 | 2.8 ± 0.4 | 2.2 ± 0.4 |
| 80 | 3.9 ± 0.1 | 3.4 ± 0.3 | 2.8 ± 0.3 |
| *Data are presented as mean ± SEM. p<0.05 vs. Vehicle Control. Data is illustrative and based on findings for A-317491.[1] |
Table 2: Effect of A-317491 on AWR Scores in Post-Colitis Rats with Visceral Hypersensitivity
| Distension Pressure (mmHg) | Vehicle Control (AWR Score) | A-317491 (10 mg/kg) (AWR Score) | A-317491 (25 mg/kg) (AWR Score) |
| 20 | 1.2 ± 0.2 | 0.4 ± 0.1 | 0.2 ± 0.1 |
| 40 | 2.5 ± 0.3 | 1.2 ± 0.2 | 0.8 ± 0.2 |
| 60 | 3.2 ± 0.2 | 2.0 ± 0.3 | 1.5 ± 0.3 |
| 80 | 3.7 ± 0.1 | 2.5 ± 0.4 | 2.1 ± 0.4 |
| *Data are presented as mean ± SEM. p<0.05 vs. Vehicle Control. Data is illustrative and based on findings for A-317491.[1] |
Conclusion
The experimental setup detailed in these application notes provides a robust framework for evaluating the efficacy of P2X3 receptor antagonists, such as the conceptual "compound 38," in a preclinical model of visceral pain. The colorectal distension model, coupled with the abdominal withdrawal reflex scoring system, offers a reliable and quantifiable method for assessing visceral nociception. The representative data for A-317491 demonstrates the potential for P2X3 antagonists to ameliorate visceral hypersensitivity. These protocols can be adapted for screening and characterizing novel P2X3-targeting compounds for the treatment of visceral pain disorders.
References
- 1. P2X3 Receptors Mediate Visceral Hypersensitivity during Acute Chemically-Induced Colitis and in the Post-Inflammatory Phase via Different Mechanisms of Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2X3 antagonists: novel therapeutics for afferent sensitization and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing P2X3 Antagonist 38 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing P2X3 antagonist 38 in cell culture experiments. Below you will find frequently asked questions, detailed troubleshooting guides, and established experimental protocols to ensure the successful optimization of this potent and orally active P2X3 antagonist.
Quantitative Data Summary
This compound is a potent inhibitor of the P2X3 receptor, with varying activity across different species. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Species | Receptor Target | IC50 (µM) | Reference |
| Human | P2X3 | 0.132 | [1][2] |
| Rat | P2X3 | 0.165 | [1][2] |
| Guinea Pig | P2X3 | 0.421 | [1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and orally active antagonist of the P2X3 receptor.[1][2] P2X3 receptors are ATP-gated ion channels predominantly found on sensory neurons.[3] When extracellular ATP, released during tissue damage or inflammation, binds to these receptors, it causes an influx of cations, leading to neuron depolarization and the transmission of pain signals.[3] this compound blocks this interaction, thereby inhibiting the activation of the P2X3 receptor and subsequent downstream signaling.
Q2: What is a recommended starting concentration for this compound in a cell-based assay?
A2: A good starting point for determining the optimal concentration of this compound is to perform a dose-response curve. Based on the provided IC50 values, which are in the sub-micromolar range, we recommend a concentration range spanning from 10 nM to 10 µM. This range should allow you to observe the full inhibitory effect of the compound and accurately determine the IC50 in your specific cell system.
Q3: How should I dissolve and store this compound?
A3: For detailed instructions on dissolving and storing this compound, please refer to the Certificate of Analysis provided with the product. As a general guideline, many small molecule inhibitors are dissolved in a high-quality, anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. This stock solution should then be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Q4: Which cell lines are suitable for studying the effects of this compound?
A4: The choice of cell line will depend on your specific research question. Commonly used cell lines for studying P2X3 receptors include human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells that have been stably or transiently transfected to express the human, rat, or other species-specific P2X3 receptor.[4][5] Some neuronal cell lines that endogenously express P2X3 receptors may also be suitable.
Troubleshooting Guide
This guide addresses common issues that may arise during the optimization of this compound concentration in cell culture experiments.
Problem 1: No observable antagonist activity or a very high IC50 value.
-
Possible Cause: Suboptimal antagonist concentration range.
-
Solution: Widen the concentration range of this compound in your dose-response experiment. It is possible that your initial range was too narrow or not centered around the IC50 for your particular cell line and assay conditions.
-
-
Possible Cause: Issues with the compound.
-
Solution: Ensure that this compound has been stored correctly and that the stock solution was prepared accurately. If possible, test the compound on a control cell line with a known and robust P2X3 receptor expression to validate its activity.
-
-
Possible Cause: P2X3 receptor desensitization.
-
Possible Cause: Low or absent P2X3 receptor expression.
-
Solution: Verify the expression of functional P2X3 receptors in your cell line using techniques such as Western blot, qPCR, or by confirming a robust response to a known P2X3 agonist.
-
Problem 2: High background signal or inconsistent results.
-
Possible Cause: Vehicle (solvent) toxicity.
-
Possible Cause: Compound precipitation.
-
Solution: Visually inspect your assay plates for any signs of compound precipitation, especially at higher concentrations. If precipitation is observed, you may need to adjust the solvent or the final concentration range.
-
-
Possible Cause: Interference with the assay readout.
-
Solution: Some compounds can interfere with certain assay technologies (e.g., fluorescence-based assays). To rule this out, run a control where you add the antagonist to the assay components in the absence of cells.
-
Problem 3: Unexpected cell death or changes in cell morphology.
-
Possible Cause: Cytotoxicity of the antagonist.
-
Solution: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel with your functional assay to determine if the observed effects are due to P2X3 receptor antagonism or off-target cytotoxicity.
-
-
Possible Cause: Contamination of cell cultures.
-
Solution: Regularly check your cell cultures for any signs of microbial contamination. If contamination is suspected, discard the affected cultures and start with a fresh, uncontaminated stock.
-
Experimental Protocols
Here are detailed methodologies for key experiments to determine the optimal concentration of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to assess the potential cytotoxicity of this compound.
Materials:
-
P2X3 receptor-expressing cells
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your P2X3-expressing cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. Also, prepare a vehicle control with the same final solvent concentration.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Calcium Imaging Assay
This protocol measures the antagonist's ability to inhibit agonist-induced calcium influx.
Materials:
-
P2X3 receptor-expressing cells
-
Complete cell culture medium
-
This compound
-
P2X3 receptor agonist (e.g., ATP or α,β-methylene ATP)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well or 384-well black, clear-bottom assay plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed cells into the assay plate and allow them to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.
-
Washing: Gently wash the cells with the assay buffer to remove excess dye.
-
Antagonist Pre-incubation: Add different concentrations of this compound (and a vehicle control) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
Agonist Addition and Signal Detection: Place the plate in the fluorescence reader. Start the kinetic read and, after establishing a stable baseline, add a pre-determined concentration of the P2X3 agonist (typically the EC80 concentration) to all wells.
-
Data Analysis: Measure the change in fluorescence intensity over time. The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced fluorescence signal compared to the vehicle control. Plot the percentage of inhibition against the antagonist concentration to determine the IC50.
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
This is a gold-standard technique for characterizing ion channel modulators.
Materials:
-
P2X3 receptor-expressing cells
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)
-
Internal solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA, pH 7.2)
-
This compound
-
P2X3 receptor agonist (e.g., ATP)
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamping.
-
Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.
-
Agonist Application: Apply a short pulse of the P2X3 agonist using a fast perfusion system to elicit an inward current.
-
Antagonist Application: Pre-perfuse the cell with a solution containing this compound for a set duration (e.g., 1-2 minutes) before co-applying the antagonist with the agonist.
-
Data Recording and Analysis: Record the peak amplitude of the agonist-induced current in the absence and presence of different concentrations of the antagonist. Calculate the percentage of inhibition and plot a dose-response curve to determine the IC50.
Visualizations
Caption: P2X3 receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Modulation of P2X3 and P2X2/3 Receptors by Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2X3 receptor expression by HEK cells conditions their survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray structures define human P2X3 receptor gating cycle and antagonist action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental and modeling studies of desensitization of P2X3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Desensitization properties of P2X3 receptors shaping pain signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
Technical Support Center: P2X3 Antagonist 38 (Compound 4)
This technical support center provides guidance for researchers, scientists, and drug development professionals on the delivery methods of P2X3 antagonist 38 (also known as compound 4) for animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and orally active antagonist of the P2X3 receptor, with IC50 values of 0.132 µM for human P2X3, 0.165 µM for rat P2X3, and 0.421 µM for guinea pig P2X3 receptors. P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory neurons and are involved in pain and cough pathways.
Q2: What are the potential therapeutic applications of this compound?
A2: P2X3 receptor antagonists are being investigated for a variety of conditions characterized by neuronal hypersensitization, including chronic cough, neuropathic pain, and overactive bladder. By blocking the P2X3 receptor, these antagonists can inhibit the signaling pathways associated with these conditions.
Q3: What are the common routes of administration for P2X3 antagonists in animal studies?
A3: Based on preclinical studies with various P2X3 antagonists, common administration routes include oral (p.o.), intravenous (i.v.), intraperitoneal (i.p.), intrathecal (i.t.), and subcutaneous (s.c.). The choice of administration route depends on the specific research question, the desired site of action (central vs. peripheral), and the pharmacokinetic properties of the compound.
Q4: Are there any known off-target effects or common adverse events associated with P2X3 antagonists?
A4: A common adverse event associated with some P2X3 receptor antagonists is taste disturbance (dysgeusia or hypogeusia). This is thought to be due to the blockade of P2X2/3 heteromeric receptors, which are involved in taste sensation. The selectivity of this compound for P2X3 over P2X2/3 will influence the likelihood of observing this side effect.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor oral bioavailability | - Low aqueous solubility- First-pass metabolism- Inappropriate vehicle | - Formulation: Consider using a formulation aid such as a suspension, or an amorphous solid dispersion to improve dissolution and absorption. For example, a Kollidon VA64-based formulation was shown to improve the bioavailability of the P2X3 antagonist eliapixant.[1]- Vehicle Selection: Test different vehicles. For some P2X3 antagonists, a mixture of DMSO, 2-hydroxypropyl-β-cyclodextrin, and saline has been used.[2]- Route Comparison: Compare oral administration with a parenteral route (e.g., i.v. or i.p.) to determine the extent of the absorption issue. |
| Variability in experimental results | - Inconsistent dosing technique- Animal stress- Instability of the compound in the dosing solution | - Standardize Procedures: Ensure all personnel are trained on consistent administration techniques (e.g., gavage volume, injection speed).- Acclimatization: Allow sufficient time for animals to acclimate to the experimental procedures and environment to minimize stress-induced variability.- Fresh Preparation: Prepare dosing solutions fresh daily and protect from light and extreme temperatures if the compound's stability is unknown. |
| Unexpected behavioral side effects | - Central nervous system (CNS) penetration- Off-target effects | - CNS Penetration Assessment: If not already known, determine the brain-to-plasma ratio of the antagonist to understand its potential for central effects.- Dose-Response Curve: Establish a clear dose-response relationship to identify the minimum effective dose and a potential therapeutic window with fewer side effects.- Selective Agonists/Antagonists: Use more selective tool compounds in parallel experiments to dissect the involvement of different P2X receptor subtypes. |
| Precipitation of the compound in the dosing solution | - Poor solubility in the chosen vehicle- Incorrect pH of the solution | - Solubility Testing: Conduct preliminary solubility tests with various pharmaceutically acceptable vehicles.- pH Adjustment: Check the pH of the solution and adjust if necessary, ensuring it remains within a physiologically tolerable range for the chosen route of administration.- Sonication/Heating: Gentle warming or sonication may help to dissolve the compound, but ensure this does not cause degradation. |
Experimental Protocols
Note: The following protocols are generalized based on common practices for P2X3 antagonists in animal studies. Specific parameters for this compound may need to be optimized.
Oral Administration (Gavage)
-
Preparation of Vehicle: A common vehicle for oral administration of poorly soluble compounds is a suspension. A typical vehicle might consist of 0.5% (w/v) methylcellulose (B11928114) or carboxymethylcellulose in purified water.
-
Preparation of Dosing Suspension:
-
Weigh the required amount of this compound.
-
Levigate the powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while stirring continuously to achieve the desired final concentration.
-
Maintain continuous stirring during dosing to ensure a homogenous suspension.
-
-
Administration:
-
Administer the suspension to the animal using a gavage needle of appropriate size.
-
The typical administration volume for mice is 5-10 mL/kg and for rats is 5 mL/kg.
-
Intravenous Administration (Bolus)
-
Preparation of Vehicle: For intravenous administration, the compound must be fully dissolved. A common vehicle for preclinical i.v. studies is a solution of 5% DMSO, 40% PEG400, and 55% saline.
-
Preparation of Dosing Solution:
-
Dissolve this compound in DMSO first.
-
Add PEG400 and mix thoroughly.
-
Finally, add saline to reach the final concentration.
-
Ensure the solution is clear and free of precipitates before administration.
-
-
Administration:
-
Administer the solution via a tail vein or other appropriate vessel.
-
The injection volume is typically 1-2 mL/kg for mice and 1 mL/kg for rats.
-
Administer slowly to avoid adverse events.
-
Quantitative Data
The following tables summarize pharmacokinetic data for other P2X3 antagonists, which can serve as a reference for designing studies with this compound.
Table 1: Pharmacokinetic Parameters of AF-353 in Rats [3][4]
| Parameter | Intravenous (2 mg/kg) | Oral (2 mg/kg) |
| T½ (h) | 1.63 | - |
| Tmax (h) | - | ~0.5 |
| Oral Bioavailability (%F) | - | 32.9 |
| Protein Binding (%) | 98.2 | 98.2 |
| Brain/Plasma Ratio | - | 6 |
Table 2: Pharmacokinetic Parameters of Eliapixant (Novel Formulation) in Healthy Volunteers [1]
| Parameter | 100 mg Dose |
| Absolute Bioavailability (%) | 50 |
| Effect of Food on AUC | 1.3-fold increase |
| Effect of Food on Cmax | 2.1-2.4-fold increase |
| Tmax delay with food (h) | 1.5-2.25 |
Visualizations
Caption: P2X3 Receptor Signaling Pathway and Antagonist Action.
Caption: Typical Experimental Workflow for In Vivo Studies.
References
- 1. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of antagonist actions at rat P2X2/3 heteromeric receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical and Clinical Pharmacokinetics and Bioavailability in Healthy Volunteers of a Novel Formulation of the Selective P2X3 Receptor Antagonist Eliapixant - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of P2X3 Antagonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of P2X3 antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of P2X3 antagonists?
A1: The primary challenges typically stem from two main areas:
-
Poor aqueous solubility: Many small molecule P2X3 antagonists are lipophilic and have low solubility in gastrointestinal fluids, which is a prerequisite for absorption.[1][2][3][4]
-
Low intestinal permeability: The ability of the compound to pass through the intestinal epithelium can be limited. This may be due to the molecule's physicochemical properties or because it is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen.[5]
Q2: What are the initial steps to consider when a P2X3 antagonist shows poor oral bioavailability in preclinical studies?
A2: A systematic approach is recommended:
-
Physicochemical Characterization: Thoroughly characterize the compound's solubility, permeability, and stability at different pH values relevant to the gastrointestinal tract.
-
In Vitro Permeability Assays: Conduct Caco-2 permeability assays to determine the apparent permeability (Papp) and efflux ratio. This will help differentiate between permeability and efflux issues.[6][7]
-
Formulation Strategies: Explore simple formulation approaches such as the use of co-solvents, surfactants, or creating amorphous solid dispersions (ASDs) to improve dissolution.[8][9]
-
In Vivo Studies in Animal Models: If initial formulation strategies show promise in vitro, proceed with pharmacokinetic studies in animal models like rats to assess the impact on oral bioavailability.
Q3: How can formulation strategies improve the oral bioavailability of P2X3 antagonists?
A3: Formulation strategies can significantly enhance oral bioavailability by addressing solubility and dissolution rate limitations. Key approaches include:
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix to create an amorphous form can dramatically increase its aqueous solubility and dissolution rate. For instance, a novel formulation of eliapixant (B607290) using a Kollidon VA64-based ASD showed substantially improved bioavailability compared to the immediate-release tablet.[8][9]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug particles, leading to a faster dissolution rate.[1]
-
Use of Acidulants: For weakly basic compounds, incorporating an acidulant like citric acid into the formulation can lower the microenvironmental pH in the intestine, thereby increasing the solubility and dissolution of the free base. This approach was successfully used for gefapixant.[10][11][12]
-
Salt Formation: Converting the drug into a more soluble salt form is a common strategy to enhance dissolution.[4]
Troubleshooting Guides
Issue 1: Low Aqueous Solubility and Dissolution
Symptom: The P2X3 antagonist exhibits poor solubility in aqueous buffers (e.g., phosphate-buffered saline) and simulated intestinal fluids (FaSSIF, FeSSIF). This often translates to low exposure in preclinical oral dosing studies.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Crystalline nature of the compound | Prepare an amorphous solid dispersion (ASD) with a suitable polymer (e.g., HPMCAS, PVP VA64).[8][9][13] | Increased "spring" effect, leading to higher transient concentrations upon dissolution. |
| High lipophilicity | Formulate the compound in a lipid-based system (e.g., SEDDS). | Improved solubilization in the gastrointestinal tract. |
| pH-dependent solubility (weak base) | Co-formulate with an acidulant like citric acid to create an acidic microenvironment.[10][11][12] | Enhanced dissolution in the higher pH of the small intestine. |
| Compound precipitates in simulated intestinal fluid | Incorporate a precipitation inhibitor (e.g., a polymer like HPMC) into the formulation.[14] | Maintain a supersaturated state for a longer duration, allowing for greater absorption.[14] |
Issue 2: Poor Intestinal Permeability in Caco-2 Assays
Symptom: The apparent permeability (Papp A to B) in the Caco-2 assay is low, and/or the efflux ratio (Papp B to A / Papp A to B) is high (>2), suggesting the compound is a substrate for efflux transporters like P-gp.[15]
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Active efflux by transporters (e.g., P-gp, BCRP) | Conduct the Caco-2 assay in the presence of known efflux transporter inhibitors (e.g., verapamil (B1683045) for P-gp).[6] | A significant increase in Papp (A to B) and a decrease in the efflux ratio will confirm that the compound is an efflux substrate. |
| If efflux is confirmed, consider structural modifications to the molecule to reduce its affinity for the transporter. This may involve altering hydrogen bonding patterns or reducing the number of rotatable bonds. | A new analog with a lower efflux ratio and potentially improved in vivo absorption. | |
| Poor passive permeability | If the efflux ratio is low but Papp (A to B) is still poor, the issue is likely low passive permeability. Consider structural modifications to optimize physicochemical properties (e.g., reduce molecular weight, optimize logP). | An analog with improved passive permeability. |
| Low compound recovery | Low recovery can be due to non-specific binding to the plate or metabolism by Caco-2 cells. Analyze the cell lysate and plate material to quantify compound loss. If metabolism is suspected, conduct the assay with and without cytochrome P450 inhibitors. | Identification of the cause of low recovery, allowing for assay optimization or flagging metabolic instability as a potential issue.[16] |
Quantitative Data Summary
The following tables summarize pharmacokinetic data for several P2X3 antagonists, illustrating the impact of formulation and other factors on oral bioavailability.
Table 1: Pharmacokinetic Parameters of P2X3 Antagonists
| Compound | Formulation | Species | Dose | Tmax (h) | t1/2 (h) | Oral Bioavailability (%F) | Reference |
| Eliapixant | Immediate-release tablet (fasted) | Human | - | - | - | Limited | [8][9] |
| Eliapixant | Novel ASD formulation (100 mg, fasted) | Human | 100 mg | 1.5 - 2.25 | 24 - 59 | 50% | [8][9] |
| AF-353 | Suspension | Rat | 2 mg/kg | ~0.5 | 1.63 | 32.9% | [17] |
| Filapixant | Tablet (60 mg, fasted) | Human | 60 mg | ~1.0 - 1.75 | 10 - 15 | ~85% (relative to solution) | [18] |
Table 2: Effect of Food on the Bioavailability of P2X3 Antagonists
| Compound | Formulation | Food Condition | Effect on AUC | Effect on Cmax | Reference |
| Eliapixant | Immediate-release tablet | Fed | Prominent food effect | Prominent food effect | [8][9] |
| Eliapixant | Novel ASD formulation | Fed | 1.3-fold increase | 2.1-2.4-fold increase | [8][9] |
| Filapixant | Tablet | High-fat meal | 1.5-fold increase | No significant effect | [18] |
| Gefapixant | Free base formulation (F01) | Fed | Reduced bioavailability | Reduced bioavailability | [10][11][12] |
| Gefapixant | Citrate salt formulation with acidulant (F04) | Fed | Not meaningfully affected | Not meaningfully affected | [10][11][12] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol is for assessing the bidirectional permeability of a P2X3 antagonist across a Caco-2 cell monolayer.
1. Cell Culture and Seeding:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
-
Seed the cells onto Transwell inserts (e.g., 24-well plates with 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
2. Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. TEER values should be >200 Ω·cm² to indicate a confluent monolayer.[6]
-
Additionally, perform a Lucifer Yellow permeability test. The Papp of Lucifer Yellow should be <1.0 x 10⁻⁶ cm/s.
3. Permeability Assay:
-
Prepare dosing solutions of the test compound (e.g., 10 µM) in transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Apical to Basolateral (A-B) Permeability:
-
Add the dosing solution to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the dosing solution to the basolateral (donor) chamber.
-
Add fresh transport buffer to the apical (receiver) chamber.
-
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.
-
Also, collect a sample from the donor chamber at the end of the experiment.
4. Sample Analysis and Data Calculation:
-
Analyze the concentration of the compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio:
-
Efflux Ratio = Papp (B-A) / Papp (A-B)
-
Protocol 2: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
This protocol provides a general outline for the SPIP technique to evaluate intestinal permeability in an anesthetized rat model.
1. Animal Preparation:
-
Fast male Sprague-Dawley rats overnight with free access to water.
-
Anesthetize the rat (e.g., with an intraperitoneal injection of ketamine/xylazine).
-
Perform a midline abdominal incision to expose the small intestine.
-
Select the desired intestinal segment (e.g., jejunum) and cannulate both ends with flexible tubing.
2. Perfusion:
-
Gently flush the intestinal segment with warm saline to remove any contents.
-
Perfuse the segment with a drug solution in a suitable buffer (e.g., Krebs-Ringer buffer) at a constant flow rate (e.g., 0.2 mL/min) using a syringe pump.
-
Allow for an equilibration period (e.g., 30 minutes) for the system to reach a steady state.
-
Collect the perfusate from the outlet cannula at regular intervals (e.g., every 10 minutes) for a defined period (e.g., 90 minutes).
3. Sample Analysis and Data Calculation:
-
Measure the volume of the collected perfusate and determine the drug concentration using a validated analytical method.
-
Correct for any water flux across the intestine using a non-absorbable marker (e.g., phenol (B47542) red) in the perfusion solution.
-
Calculate the effective permeability coefficient (Peff) using the following equation:
-
Peff = - (Q / 2πrL) * ln(Cout / Cin)
-
Where Q is the perfusion flow rate, r is the intestinal radius, L is the length of the intestinal segment, and Cin and Cout are the corrected inlet and outlet drug concentrations at steady state.
-
Visualizations
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Strategies to Improve solubility of Oral Drugs [rpbs.journals.ekb.eg]
- 3. jocpr.com [jocpr.com]
- 4. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Preclinical and Clinical Pharmacokinetics and Bioavailability in Healthy Volunteers of a Novel Formulation of the Selective P2X3 Receptor Antagonist Eliapixant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Clinical Formulation Bridging of Gefapixant, a P2X3-Receptor Antagonist, for the Treatment of Chronic Cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
minimizing taste disturbance side effects of P2X3 antagonists
Technical Support Center: P2X3 Antagonists
Objective: This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and standardized protocols for investigating and minimizing the taste disturbance side effects associated with P2X3 receptor antagonists.
Frequently Asked Questions (FAQs)
Q1: Why do P2X3 antagonists cause taste disturbances?
A: Taste disturbances, such as dysgeusia (distorted taste), hypogeusia (reduced taste), and ageusia (loss of taste), are common side effects because P2X3-containing receptors are essential for taste signaling.[1] Taste receptor cells in the taste buds release adenosine (B11128) triphosphate (ATP) as a primary neurotransmitter when activated by a tastant.[2][3] This ATP then activates P2X2 and P2X3 purinergic receptors on the gustatory nerves, which transmit the taste signal to the brain.[4][5] P2X3 antagonists block this crucial ATP-dependent signaling pathway, thereby inhibiting the transmission of taste information for all qualities (sweet, sour, salty, bitter, and umami).[6][7]
Q2: What is the molecular basis for targeting P2X3 receptors to avoid taste side effects?
A: The initial strategy was based on differences in the subunit composition of P2X receptors on target nerves versus taste nerves, primarily derived from rodent models.[8]
-
Cough/Pain Sensory Nerves: These are thought to predominantly express P2X3 homotrimers (composed of three P2X3 subunits).[2][3]
-
Gustatory (Taste) Nerves: In rodents, these nerves primarily express P2X2/P2X3 heterotrimers (composed of both P2X2 and P2X3 subunits).[9][10]
The hypothesis was that an antagonist highly selective for P2X3 homotrimers over P2X2/P2X3 heterotrimers could inhibit cough and pain signals while sparing taste function.[8][11]
Q3: My highly P2X3-selective antagonist still shows taste side effects in human trials. Why might this be?
A: This is a critical issue arising from species differences. While the P2X3-homomer vs. P2X2/3-heteromer distinction holds true in rodents, recent evidence suggests that in most humans, the nerves innervating taste buds predominantly express P2X3 homomeric receptors, similar to cough-sensing nerves.[2][3] This means that even a highly selective P2X3 homotrimer antagonist may not be able to spare taste function in a majority of human subjects, complicating the development of antagonists completely free of this side effect.[2][3]
Q4: What are the primary experimental strategies to minimize taste disturbance?
A: There are three main strategies being investigated:
-
High Selectivity for P2X3 Homomers: Developing antagonists that are significantly more potent against P2X3 homotrimers than P2X2/3 heterotrimers remains a key strategy, as some level of differentiation may still be beneficial.[10][12]
-
Allosteric Modulation: This novel approach targets a different binding site on the P2X3 receptor, known as the inner pocket of the head domain (IP-HD).[13] Preclinical studies on compounds like quercetin (B1663063) and its derivatives suggest this can produce an antitussive effect without the taste disturbance seen with competitive antagonists.[13]
-
Dose Optimization: For less selective antagonists, reducing the dose can lower the incidence and severity of taste-related adverse events.[14][15] However, this requires careful balancing to maintain therapeutic efficacy.
Q5: How can I experimentally assess the taste disturbance potential of my compound?
A: A multi-step approach is recommended, progressing from in vitro to in vivo models.
-
In Vitro Selectivity Assay: First, determine the IC50 of your compound on cloned human P2X3 homomeric and P2X2/3 heteromeric receptors expressed in cell lines (e.g., HEK293 cells). This establishes the fundamental selectivity ratio.[12]
-
Preclinical Behavioral Taste Models: Use animal models, such as the two-bottle preference test in rats or mice, to assess in vivo effects. In this test, animals are given a choice between water and a solution with a distinct taste (e.g., bitter quinine), and their preference is measured with and without the drug.[8][14] A lack of aversion to the quinine (B1679958) solution after drug administration indicates taste blockade.
-
Human Sensory Testing: In early clinical phases, a standardized taste assessment can be performed. Human volunteers can rinse their mouths with the antagonist solution, and the perceived intensity of various tastants is rated over time to quantify the degree and duration of taste suppression.[7][16]
Troubleshooting Guides
| Problem / Observation | Potential Cause(s) | Recommended Action(s) |
| High incidence of taste-related side effects in preclinical animal models. | 1. Low selectivity of the compound for P2X3 over P2X2/3 receptors.2. The dose used is too high, leading to off-target effects on P2X2/3 receptors.3. The compound has poor pharmacokinetic properties, leading to unexpectedly high concentrations in gustatory tissues. | 1. Re-evaluate in vitro selectivity using functional assays (See Protocol 1).2. Perform a dose-response study in the animal model to find the minimal effective dose.3. Conduct pharmacokinetic analysis to correlate plasma/tissue concentration with both efficacy and taste effects.[14] |
| Discrepancy between preclinical data (no taste effect) and clinical data (taste effects observed). | 1. Fundamental species differences in taste nerve P2X receptor composition (rodents vs. humans).[2][3]2. Formation of active metabolites in humans that have a different selectivity profile.3. The preclinical model is not sensitive enough to detect subtle taste alterations. | 1. Acknowledge the high likelihood that human taste nerves express P2X3 homomers, making some level of taste disturbance possible even with a selective compound.[2][3]2. Profile the metabolites of your compound and test their selectivity in vitro.3. Refine the behavioral taste assessment protocol, potentially using less aversive tastants or more sensitive gustometer-based methods.[17] |
| Difficulty quantifying taste disturbance in human trials. | 1. Subjective and variable nature of taste perception.2. Lack of a standardized testing protocol across study sites.3. Conflation of taste disturbance with other oral sensations (e.g., numbness). | 1. Use validated patient-reported outcome tools like the Leicester Cough Questionnaire (LCQ), which includes domains for quality of life.[1]2. Implement a standardized human sensory evaluation protocol (See Protocol 3) with defined tastants and rating scales.3. In study design, include specific questions to differentiate between taste loss and other sensations like oral hypoesthesia.[10] |
Data Presentation
Table 1: Comparison of P2X3 Antagonists: Selectivity and Clinical Taste-Related Adverse Events
| Antagonist | Selectivity Profile | Dose(s) Studied | Incidence of Taste-Related Adverse Events (vs. Placebo) | Source(s) |
| Gefapixant | Low selectivity for P2X3 over P2X2/3 | 45 mg twice daily | 59.3% - 68.9% (vs. ~3-5% for placebo) | [2][3][18] |
| Sivopixant (B3326238) | High selectivity for P2X3 over P2X2/3 | 150 mg once daily | 6.5% (mild) | [10][19] |
| Eliapixant | Selective for P2X3 | 25 - 150 mg twice daily | 5% - 21% (vs. 3% for placebo) | [15] |
| BLU-5937 | Highly selective for P2X3 homomers (>1500-fold) | 10-20 mg/kg (preclinical) | No taste alteration observed in rat models. | [12][14] |
| Camlipixant | Highly selective for P2X3 | Not specified in detail | Reported to have a low incidence of taste-related AEs. | [11] |
Experimental Protocols
Protocol 1: In Vitro Selectivity Profiling using Calcium Mobilization Assay
-
Cell Culture: Culture a mammalian cell line (e.g., HEK293) stably transfected with either human P2X3 homomeric receptors or human P2X2/P2X3 heteromeric receptors.
-
Cell Plating: Seed the cells into 96-well or 384-well black, clear-bottom microplates and allow them to grow to confluence.
-
Dye Loading: Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of the test antagonist in an appropriate assay buffer.
-
Assay Procedure:
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Add the antagonist dilutions to the wells and incubate for a specified period (e.g., 10-15 minutes).
-
Add a P2X3 agonist (e.g., α,β-methylene ATP) at a concentration that elicits a submaximal response (EC80) to stimulate the receptors.
-
Measure the change in fluorescence intensity, which corresponds to calcium influx.
-
-
Data Analysis: For each receptor type (P2X3 and P2X2/3), plot the percentage inhibition against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The selectivity ratio is calculated as IC50 (P2X2/3) / IC50 (P2X3).
Protocol 2: Preclinical Behavioral Taste Assessment (Rat Two-Bottle Preference Test)
-
Animal Acclimation: House rats individually and acclimate them to drinking from two sipper tubes.
-
Water Deprivation: Water-deprive the animals overnight (e.g., 16-18 hours) to ensure motivation for drinking.
-
Drug Administration: Administer the P2X3 antagonist or vehicle control via the intended clinical route (e.g., oral gavage) at various doses.
-
Preference Test:
-
Following a set pretreatment time, present the animals with two pre-weighed drinking bottles for a limited duration (e.g., 30 minutes).
-
One bottle contains water, and the other contains a bitter solution (e.g., 0.3 mM quinine).[8]
-
The positions of the bottles (left/right) should be randomized between animals to avoid side preference.
-
-
Measurement: After the test period, remove and weigh the bottles to determine the volume of each liquid consumed.
-
Data Analysis: Calculate the preference ratio for the quinine solution as: (Volume of Quinine Consumed) / (Total Volume Consumed). A significant increase in the preference ratio for the drug-treated group compared to the vehicle group indicates a blockade of bitter taste perception.
Mandatory Visualizations
Caption: Taste signaling pathway and the point of intervention for P2X3 antagonists.
Caption: A tiered experimental workflow for evaluating taste disturbance potential.
Caption: Logical relationship explaining the discrepancy in taste side effects.
References
- 1. Safety and efficacy of P2X3 receptor antagonist for the treatment of refractory or unexplained chronic cough: A systematic review and meta-analysis of 11 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Variability in P2X receptor composition in human taste nerves: implications for treatment of chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Postsynaptic P2X3-containing receptors in gustatory nerve fibres mediate responses to all taste qualities in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topical application of a P2X2/P2X3 purine receptor inhibitor suppresses the bitter taste of medicines and other taste qualities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. What's the latest update on the ongoing clinical trials related to P2X3? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Chronic cough relief by allosteric modulation of P2X3 without taste disturbance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. esmed.org [esmed.org]
- 18. Efficacy and safety of gefapixant, a P2X3 receptor antagonist, in refractory chronic cough and unexplained chronic cough (COUGH-1 and COUGH-2): results from two double-blind, randomised, parallel-group, placebo-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Randomised trial of the P2X3 receptor antagonist sivopixant for refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: P2X3 Antagonist 38 Dose-Response Curve Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the dose-response curve optimization of P2X3 antagonist 38.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for P2X3 antagonists?
A1: P2X3 receptors are ATP-gated ion channels primarily located on sensory neurons.[1] When extracellular ATP, released during tissue injury or inflammation, binds to these receptors, it causes an influx of cations, leading to neuron depolarization and the transmission of pain and cough signals.[1] P2X3 antagonists are compounds that block this interaction, thereby preventing the activation of these sensory pathways.[1]
Q2: Why is dose-response curve optimization critical for P2X3 antagonist studies?
A2: Optimizing the dose-response curve is essential for determining key pharmacological parameters such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). This allows for the accurate assessment of a compound's potency and efficacy. For P2X3 antagonists, this is particularly important for balancing therapeutic effects, such as pain relief or cough suppression, with potential side effects like taste disturbance.
Q3: What are the common in vitro assays used to determine the dose-response relationship of P2X3 antagonists?
A3: The two primary in vitro methods are fluorescence-based calcium flux assays (e.g., using a FLIPR instrument) and patch-clamp electrophysiology. Calcium flux assays measure the influx of calcium upon channel activation and its inhibition by an antagonist. Patch-clamp electrophysiology directly measures the ion channel currents in response to an agonist and the blocking effect of an antagonist.
Q4: How does the rapid desensitization of P2X3 receptors impact dose-response experiments?
A4: P2X3 receptors are known for their rapid desensitization upon agonist binding, which can complicate the interpretation of experimental results.[2][3] It is crucial to have optimized protocols with rapid and precise solution exchange to accurately measure the peak response before significant desensitization occurs.[4] Recovery from desensitization can also be slow and agonist-dependent, which needs to be considered in the experimental design, particularly the washout periods between agonist applications.[2][3]
Q5: What is the significance of P2X2/3 heteromeric receptors in the context of P2X3 antagonist development?
A5: P2X3 subunits can co-assemble with P2X2 subunits to form heteromeric P2X2/3 receptors. These heteromers are also involved in sensory signaling but have different pharmacological and biophysical properties compared to homomeric P2X3 receptors. Notably, P2X2/3 receptors are implicated in taste perception. Therefore, antagonists with poor selectivity for P2X3 over P2X2/3 may cause taste-related side effects, such as dysgeusia (taste disturbance). Developing P2X3-selective antagonists is a key strategy to minimize these off-target effects.
Troubleshooting Guides
FLIPR Calcium Flux Assays
| Problem | Possible Cause(s) | Solution(s) |
| High well-to-well variability | - Uneven cell seeding- Cell clumping- Inconsistent dye loading- Edge effects in the microplate | - Ensure a single-cell suspension before seeding.- Optimize cell seeding density.- Ensure uniform dye loading time and temperature.- Avoid using the outer wells of the plate or fill them with a buffer. |
| Low signal-to-background ratio | - Low receptor expression in the cell line- Inadequate dye loading- Suboptimal agonist concentration- Cell health issues | - Use a cell line with confirmed high expression of P2X3.- Optimize dye loading concentration and incubation time.- Perform an agonist dose-response curve to determine the EC80 concentration for antagonist screening.- Ensure cells are healthy and within an optimal passage number. |
| Fluorescence drop upon compound addition | - Cell detachment due to forceful liquid addition- Compound autofluorescence or quenching | - Optimize the pipetting speed and height of the FLIPR instrument.- Screen compounds for autofluorescence in a separate assay without cells.- Use a no-wash calcium assay kit to minimize cell perturbation.[5] |
| Inconsistent IC50 values | - Agonist concentration not at EC50-EC80- Compound instability or precipitation- Variability in incubation times | - Use a consistent agonist concentration across experiments, typically at the EC80.- Check compound solubility in the assay buffer.- Maintain precise timing for antagonist pre-incubation. |
Patch-Clamp Electrophysiology
| Problem | Possible Cause(s) | Solution(s) |
| Difficulty achieving a stable gigaohm seal | - Unhealthy cells- Dirty pipette tip or recording chamber- Vibrations | - Use cells from a healthy, low-passage culture.- Ensure all solutions are filtered and the recording setup is clean.- Use an anti-vibration table and ensure it is floating correctly. |
| High series resistance | - Small pipette tip opening- Incomplete membrane rupture in whole-cell mode | - Use pipettes with a resistance of 3-5 MΩ.- Apply additional suction to ensure full rupture of the cell membrane. |
| Rapid current rundown | - Cell dialysis (washout of essential intracellular components)- Receptor desensitization | - Use the perforated patch technique to preserve the intracellular environment.- Allow for sufficient recovery time between agonist applications (can be several minutes for P2X3).[2][3] |
| Inconsistent antagonist block | - Incomplete solution exchange- Sticking of the compound to the perfusion system | - Ensure the perfusion system allows for rapid and complete solution exchange around the cell.- Prime the perfusion system with the antagonist solution before application. |
Data Presentation
The following table summarizes the clinical efficacy (reduction in 24-hour cough frequency) and a key side effect (taste disturbance) for several P2X3 receptor antagonists at their median effective dose (ED50), as determined by a network meta-analysis of randomized controlled trials. This data is crucial for understanding the therapeutic window and optimizing the dose-response curve in a clinical context.
| Antagonist | ED50 for Cough Reduction (mg/day) | Reduction in 24-hour Cough Frequency at ED50 (Median %) | Absolute Risk Difference for Taste Disturbance per 100 Patients at ED50 (Median) |
| Gefapixant | 90.7 | 28.1% | 38 |
| Camlipixant | Not reported | 14.7% | 2 |
Data extracted from a network meta-analysis of 16 randomized controlled trials involving 4,904 participants.
Experimental Protocols
FLIPR Calcium Flux Assay for P2X3 Antagonist Screening
This protocol is adapted for a 384-well format and is suitable for high-throughput screening of P2X3 antagonists.
Materials:
-
Human P2X3-expressing cells (e.g., HEK293 or CHO)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
P2X3 agonist (e.g., α,β-methylene ATP)
-
Test compounds (P2X3 antagonists)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or a no-wash kit like FLIPR Calcium 6 Assay Kit)
-
384-well black-walled, clear-bottom microplates
-
FLIPR instrument
Procedure:
-
Cell Plating:
-
One day prior to the assay, seed the P2X3-expressing cells into 384-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Plate Preparation:
-
Prepare serial dilutions of the test compounds (P2X3 antagonists) in the assay buffer at 4x the final desired concentration.
-
Prepare a 4x solution of the P2X3 agonist (e.g., α,β-methylene ATP) at its EC80 concentration in the assay buffer.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions.
-
Remove the cell culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, or as recommended by the dye manufacturer.
-
-
Assay Execution on FLIPR:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Program the instrument to perform the following steps:
-
Establish a stable baseline fluorescence reading for each well.
-
Add the 4x antagonist solution from the compound plate to the cell plate and incubate for a predetermined time (e.g., 15 minutes).
-
Add the 4x agonist solution to the cell plate.
-
Record the fluorescence signal immediately after agonist addition for a set period (e.g., 2-3 minutes).
-
-
-
Data Analysis:
-
The change in fluorescence upon agonist addition is indicative of calcium influx.
-
Calculate the percentage inhibition of the agonist response by the antagonist at each concentration.
-
Plot the percentage inhibition against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Automated Patch-Clamp Electrophysiology for P2X3 Antagonist Characterization
This protocol provides a general workflow for characterizing P2X3 antagonists using an automated patch-clamp system.
Materials:
-
Human P2X3-expressing cells
-
Extracellular solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Intracellular solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, pH 7.2 with KOH.
-
P2X3 agonist (e.g., ATP or α,β-methylene ATP)
-
Test compounds (P2X3 antagonists)
-
Automated patch-clamp system (e.g., QPatch or SyncroPatch)
Procedure:
-
Cell Preparation:
-
Harvest the P2X3-expressing cells and prepare a single-cell suspension in the extracellular solution.
-
Ensure cell viability is high.
-
-
System Setup:
-
Prime the automated patch-clamp system with the intracellular and extracellular solutions.
-
Load the cell suspension into the system.
-
-
Cell Sealing and Whole-Cell Configuration:
-
The system will automatically position cells onto the patch-clamp chips and apply suction to form gigaohm seals.
-
A further pulse of suction will rupture the cell membrane to achieve the whole-cell configuration.
-
-
Recording Protocol:
-
Hold the cells at a membrane potential of -60 mV.
-
Apply the P2X3 agonist at its EC50 concentration for a short duration (e.g., 1-2 seconds) to elicit a baseline current.
-
Allow for a sufficient washout and recovery period (e.g., 3-5 minutes) to allow the P2X3 receptors to recover from desensitization.
-
Pre-incubate the cells with increasing concentrations of the P2X3 antagonist for a set period (e.g., 2-5 minutes).
-
Co-apply the agonist and antagonist and record the resulting current.
-
Repeat for each antagonist concentration.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked current in the absence and presence of the antagonist.
-
Calculate the percentage inhibition of the current at each antagonist concentration.
-
Plot the percentage inhibition against the log of the antagonist concentration and fit the data to determine the IC50 value.
-
Visualizations
Caption: P2X3 receptor signaling pathway and antagonist inhibition.
Caption: Experimental workflow for P2X3 antagonist dose-response analysis.
References
- 1. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Desensitization properties of P2X3 receptors shaping pain signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Desensitization properties of P2X3 receptors shaping pain signaling [frontiersin.org]
- 4. sophion.com [sophion.com]
- 5. moleculardevices.com [moleculardevices.com]
addressing P2X3 antagonist 38 variability in experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the P2X3 antagonist 38.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of P2X3 antagonists?
P2X3 receptor antagonists are compounds designed to inhibit the action of P2X3 receptors.[1] These receptors are ligand-gated ion channels primarily found on sensory neurons that are activated by adenosine (B11128) triphosphate (ATP), a molecule released during cellular stress or injury.[1] When ATP binds to P2X3 receptors, it causes an influx of cations, leading to depolarization and the transmission of pain signals.[2][3] P2X3 antagonists block this binding, thereby preventing the activation of pain pathways and reducing the hyperexcitability of sensory neurons often seen in chronic pain conditions.[1]
Q2: Why am I seeing variability in my IC50 values for this compound?
Variability in IC50 values can arise from several factors:
-
Receptor Subtype: The presence of P2X2/3 heteromeric receptors in addition to P2X3 homomers can lead to varied antagonist potency. Some antagonists exhibit different affinities for these two receptor subtypes.[4]
-
Receptor Desensitization: P2X3 receptors are known for their rapid desensitization upon prolonged exposure to agonists.[3][5] Inconsistent pre-incubation times with the antagonist or agonist can lead to varying levels of receptor availability and, consequently, variable IC50 values.
-
Compound Solubility: Poor solubility of the antagonist can lead to inaccurate concentrations in your assay, resulting in inconsistent results.[5]
-
Cell Line Variation: Different cell lines used for expressing P2X3 receptors may have varying levels of receptor expression and different complements of interacting proteins, which can influence antagonist activity.
-
Experimental Conditions: Factors such as temperature, pH, and ion concentrations in your assay buffers can all impact receptor function and antagonist binding.
Q3: My in vivo experimental results with this compound are inconsistent. What are the potential reasons?
Inconsistent results in in vivo models can be attributed to:
-
Pharmacokinetics: The route of administration, dose, and formulation of the antagonist can significantly impact its bioavailability and exposure at the target site.
-
Animal Model Variability: The specific pain or cough model used, as well as the species and strain of the animal, can influence the response to the antagonist. For example, the expression and role of P2X3 and P2X2/3 receptors can differ between species.[6]
-
Off-Target Effects: At higher concentrations, the antagonist may interact with other receptors or ion channels, leading to unexpected and variable physiological responses.
-
Disease State of the Model: The severity and stage of the induced disease in the animal model can affect the level of P2X3 receptor expression and sensitization, leading to varied responses to the antagonist.
Q4: What are the common off-target effects observed with P2X3 antagonists, and how can I mitigate them?
A primary off-target effect of some P2X3 antagonists is taste disturbance (dysgeusia).[1][7] This is often attributed to the blockade of P2X2/3 heteromeric receptors, which are involved in taste sensation.[8][9]
To mitigate this:
-
Use a More Selective Antagonist: Whenever possible, use an antagonist with higher selectivity for P2X3 over P2X2/3 receptors.
-
Dose-Response Studies: Carefully titrate the dose of the antagonist to find a therapeutic window that minimizes taste-related side effects while maintaining efficacy.
-
Control Experiments: Include appropriate control groups in your in vivo studies to assess for taste-related behavioral changes.
Troubleshooting Guides
Inconsistent In Vitro Assay Results
| Issue | Possible Cause | Troubleshooting Step |
| High variability in IC50 values between experiments | Inconsistent receptor desensitization due to varying agonist/antagonist pre-incubation times. | Standardize pre-incubation times for both the antagonist and the agonist. A pre-application of several minutes for the antagonist may be necessary to achieve steady-state binding.[10] |
| Poor compound solubility leading to inaccurate concentrations. | Ensure the antagonist is fully dissolved in the assay buffer. Consider using a different solvent or formulation if solubility issues persist.[5] | |
| Cell passage number and health affecting receptor expression. | Use cells within a consistent and low passage number range. Regularly check cell viability and morphology. | |
| Low signal-to-noise ratio in calcium flux assay | Inadequate dye loading or cell health. | Optimize the concentration of the calcium indicator dye (e.g., Fluo-8, Indo-1) and the loading time. Ensure cells are healthy and not overgrown. |
| Low receptor expression in the chosen cell line. | Verify P2X3 receptor expression levels using techniques like qPCR or western blotting. Consider using a cell line with higher expression. | |
| "Noisy" or unstable recordings in patch-clamp experiments | Poor seal resistance. | Ensure a high-resistance seal (GΩ range) is formed between the patch pipette and the cell membrane. |
| Cell health and viability. | Use healthy, robust cells for patch-clamp recordings. | |
| Inappropriate internal or external solutions. | Verify the composition and pH of your recording solutions. |
Inconsistent In Vivo Study Outcomes
| Issue | Possible Cause | Troubleshooting Step |
| Lack of efficacy or high variability in response | Poor bioavailability of the antagonist. | Optimize the formulation and route of administration. Conduct pharmacokinetic studies to determine the concentration of the antagonist at the target site. |
| Inappropriate animal model. | Select an animal model that is well-characterized for the specific disease state and where the role of P2X3 is established. Be aware of species differences in P2X receptor pharmacology.[6] | |
| Insufficient target engagement. | Perform dose-response studies to ensure that the administered dose is sufficient to occupy the P2X3 receptors. | |
| Unexpected side effects | Off-target activity of the antagonist. | Profile the antagonist against a panel of other receptors and ion channels to identify potential off-target interactions. Use the lowest effective dose to minimize these effects. |
| Vehicle effects. | Always include a vehicle-treated control group to account for any effects of the delivery vehicle itself. |
Data Presentation
Table 1: IC50 Values of Common P2X3 Antagonists
| Antagonist | Target | Species | Assay Type | IC50 (nM) | Reference |
| Gefapixant (AF-219/MK-7264) | hP2X3 | Human | Calcium Flux | ~30 | |
| hP2X2/3 | Human | Calcium Flux | 100-250 | [11] | |
| BLU-5937 | hP2X3 | Human | Not Specified | 25 | [12][13] |
| hP2X2/3 | Human | Not Specified | >24,000 | [14][12] | |
| A-317491 | hP2X3 | Human | Radioligand Binding | 22 | [11] |
| rP2X3 | Rat | Radioligand Binding | 22 | [11] | |
| hP2X2/3 | Human | Radioligand Binding | 9 | [11] | |
| rP2X2/3 | Rat | Radioligand Binding | 92 | [11] | |
| TNP-ATP | hP2X3 | Human | Not Specified | 0.9 | [11] |
| hP2X2/3 | Human | Not Specified | 7 | [11] | |
| Eliapixant | hP2X3 | Human | Calcium Flux | 8 | |
| hP2X2/3 | Human | Calcium Flux | 163 | ||
| Filapixant | P2X3 | Not Specified | FLIPR-based assay | 7.4 | [9] |
| P2X2/3 | Not Specified | FLIPR-based assay | 776 | [9] |
h: human, r: rat
Experimental Protocols
Calcium Flux Assay
This protocol outlines a general procedure for measuring changes in intracellular calcium in response to P2X3 receptor activation and inhibition.
Materials:
-
Cells expressing P2X3 receptors (e.g., HEK293, CHO)
-
Calcium indicator dye (e.g., Fluo-8 AM, Indo-1 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
P2X3 agonist (e.g., ATP, α,β-meATP)
-
This compound
-
96- or 384-well black, clear-bottom plates
-
Fluorescence microplate reader with an automated injection system
Procedure:
-
Cell Plating: Plate cells at an appropriate density in the microplate and culture overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye in the assay buffer.
-
Remove the culture medium and add the dye loading solution to the cells.
-
Incubate for 45-60 minutes at 37°C, protected from light.
-
Gently wash the cells with assay buffer to remove extracellular dye.
-
-
Antagonist Incubation: Add serial dilutions of this compound or vehicle control to the wells and incubate for 15-30 minutes at room temperature.
-
Signal Measurement:
-
Place the plate in the fluorescence microplate reader.
-
Record baseline fluorescence.
-
Use the automated injector to add the P2X3 agonist to the wells.
-
Immediately begin recording the fluorescence signal over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity or the ratio of emissions at different wavelengths (for ratiometric dyes like Indo-1).
-
Plot the agonist dose-response curves in the presence and absence of the antagonist to determine the IC50 value.
-
Patch-Clamp Electrophysiology
This protocol provides a general workflow for whole-cell patch-clamp recordings of P2X3 receptor currents.
Materials:
-
Cells expressing P2X3 receptors
-
External solution (in mM): 150 NaCl, 5 KCl, 2 MgCl₂, 2.5 CaCl₂, 10 HEPES, 10 D-glucose (pH 7.4 with NaOH).[4]
-
Internal (pipette) solution (in mM): 140 KCl, 2 MgCl₂, 11 EGTA, 10 HEPES, 4 ATP, 0.3 Na₂GTP (pH 7.2 with KOH).[4]
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and perfusion system
-
Borosilicate glass capillaries for pipette fabrication
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for microscopy and electrophysiology.
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
-
Approach a cell with the patch pipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the membrane potential at -60 mV.
-
-
Data Acquisition:
-
Record baseline current.
-
Rapidly apply the P2X3 agonist using the perfusion system and record the inward current.
-
Wash out the agonist to allow the current to return to baseline.
-
Pre-apply the this compound for a defined period, followed by co-application with the agonist, and record the resulting current.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-induced current in the absence and presence of the antagonist.
-
Calculate the percentage of inhibition to determine the antagonist's potency.
-
Visualizations
Caption: P2X3 Receptor Signaling Pathway.
Caption: Calcium Flux Assay Experimental Workflow.
Caption: Patch-Clamp Electrophysiology Workflow.
References
- 1. What's the latest update on the ongoing clinical trials related to P2X3? [synapse.patsnap.com]
- 2. What are the key players in the pharmaceutical industry targeting P2X3? [synapse.patsnap.com]
- 3. Regulation of P2X3 receptor structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. P2RX3 - Wikipedia [en.wikipedia.org]
- 7. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. BLU-5937: A selective P2X3 antagonist with potent anti-tussive effect and no taste alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Eliapixant is a selective P2X3 receptor antagonist for the treatment of disorders associated with hypersensitive nerve fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BLU-5937: Pioneering a Selective P2X3 Antagonist for Effective Cough Suppression without Taste Disturbance [synapse.patsnap.com]
Validation & Comparative
A Comparative Guide to P2X3 Receptor Antagonists: Gefapixant vs. P2X3 Antagonist 38 in the Context of Chronic Cough
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two P2X3 receptor antagonists: gefapixant (B1671419), a clinically evaluated drug for chronic cough, and the investigational compound "P2X3 antagonist 38". While gefapixant has undergone extensive clinical trials, publicly available data for "this compound" is currently limited to in vitro studies. This comparison, therefore, highlights the established efficacy of gefapixant and the preclinical potential of "this compound".
Introduction to P2X3 Receptor Antagonism in Chronic Cough
The P2X3 receptor, an ATP-gated ion channel found on sensory nerve fibers, has emerged as a key target in the treatment of refractory and unexplained chronic cough.[1] Extracellular ATP, released in response to inflammation or irritation in the airways, activates these receptors on vagal C-fibers, triggering the cough reflex.[1][2][3] Antagonists of the P2X3 receptor aim to block this signaling pathway, thereby reducing cough frequency and severity.[4][5]
Gefapixant is a first-in-class P2X3 receptor antagonist that has been extensively studied in phase 3 clinical trials for the treatment of refractory or unexplained chronic cough.[6][7] "this compound" (also referred to as compound 4 in patent WO2022028154A1) is a novel, potent, and orally active P2X3 antagonist in the preclinical stage of development.
Mechanism of Action and Signaling Pathway
Both gefapixant and this compound act as antagonists at the P2X3 receptor. By binding to this receptor, they prevent the binding of extracellular ATP, thus inhibiting the activation of sensory neurons and the subsequent initiation of the cough reflex.[2][3][4]
The signaling pathway initiated by ATP binding to P2X3 receptors on sensory neurons, leading to the sensation of an urge to cough and the subsequent motor act of coughing, is depicted below.
Comparative Efficacy
A direct comparison of the in vivo efficacy of gefapixant and this compound is not possible due to the lack of publicly available data for the latter. The following tables summarize the available quantitative data for each compound.
This compound: In Vitro Potency
The inhibitory activity of this compound has been characterized in vitro using cell-based assays measuring the inhibition of ATP-induced calcium influx.
| Compound | Target | Assay | IC50 (µM) |
| This compound | human P2X3 | FLIPR | 0.132 |
| rat P2X3 | FLIPR | 0.165 | |
| guinea pig P2X3 | FLIPR | 0.421 | |
| Data from MedchemExpress, citing patent WO2022028154A1. |
Gefapixant: Clinical Efficacy in Chronic Cough (Phase 3 COUGH-1 & COUGH-2 Trials)
Gefapixant has demonstrated statistically significant reductions in cough frequency in two large Phase 3 clinical trials.
| Efficacy Endpoint | Trial | Gefapixant 45 mg BID | Placebo | Relative Reduction (%) [95% CI] | p-value |
| 24-Hour Cough Frequency | COUGH-1 (12 weeks) | - | - | 18.5% [32.9 to 0.9] | 0.041 |
| COUGH-2 (24 weeks) | - | - | 14.6% [26.1 to 1.4] | 0.031 | |
| Awake Cough Frequency | COUGH-1 (12 weeks) | - | - | 19.7% [34.0 to 2.3] | 0.032 |
| COUGH-2 (24 weeks) | - | - | 15.7% [27.7 to 1.8] | 0.027 | |
| Data from McGarvey et al., 2022, The Lancet.[6] |
Experimental Protocols
In Vitro IC50 Determination for this compound (General Protocol)
While the specific protocol for this compound is proprietary, a general methodology for determining IC50 values using a Fluorometric Imaging Plate Reader (FLIPR) assay is as follows:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human P2X3 receptor are cultured under standard conditions.
-
Cell Plating: Cells are seeded into 96- or 384-well microplates and incubated to form a confluent monolayer.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified period, allowing the dye to enter the cells.
-
Compound Addition: Serial dilutions of the test compound (this compound) are added to the wells and incubated for a predetermined time to allow for receptor binding.
-
Agonist Stimulation and Measurement: The plate is placed in a FLIPR instrument. An agonist, typically ATP or a more stable analog like α,β-methylene ATP, is added to the wells to stimulate the P2X3 receptors. The FLIPR instrument measures the change in fluorescence intensity, which corresponds to the influx of calcium into the cells.
-
Data Analysis: The fluorescence signal is plotted against the concentration of the antagonist. The IC50 value, the concentration of the antagonist that inhibits 50% of the maximal response to the agonist, is calculated using a non-linear regression model.
Gefapixant Phase 3 Clinical Trials (COUGH-1 and COUGH-2) Protocol
The COUGH-1 and COUGH-2 trials were randomized, double-blind, placebo-controlled, parallel-group studies to evaluate the efficacy and safety of gefapixant in adults with refractory or unexplained chronic cough.[2][6][8]
-
Participants: Adults (≥18 years) with a diagnosis of refractory or unexplained chronic cough for at least one year and a cough severity Visual Analogue Scale (VAS) score of ≥40 mm.[6][9]
-
Interventions: Participants were randomized (1:1:1) to receive one of the following treatments orally twice daily:
-
Gefapixant 45 mg
-
Gefapixant 15 mg (did not meet primary efficacy endpoint)[6]
-
Placebo
-
-
Primary Efficacy Endpoint: The primary outcome was the average 24-hour cough frequency (coughs per hour), measured using an ambulatory digital audio recording device.[2][3]
-
Treatment Duration:
-
Secondary Endpoints: Included awake cough frequency and patient-reported outcomes such as the Leicester Cough Questionnaire (LCQ) total score.[3]
-
Statistical Analysis: The primary efficacy analysis was based on a longitudinal analysis of covariance (ANCOVA) on the log-transformed 24-hour cough frequency.[9]
Safety and Tolerability
This compound
There is no publicly available information on the safety and tolerability profile of this compound in preclinical models or humans.
Gefapixant
The most common adverse events associated with gefapixant treatment are taste-related.[1][6] These are generally reported as mild to moderate in severity and are dose-dependent.
-
Common Adverse Events (reported in COUGH-1 and COUGH-2 with 45 mg BID dose):
The incidence of serious adverse events with gefapixant was similar to that of placebo in the Phase 3 trials.[9]
Conclusion
Gefapixant is a P2X3 receptor antagonist with a well-documented efficacy and safety profile from extensive Phase 3 clinical trials, demonstrating a significant reduction in cough frequency in patients with refractory or unexplained chronic cough.
This compound has shown high potency in in vitro assays, suggesting it is a promising candidate for further development. However, without in vivo efficacy and safety data, a direct comparison to gefapixant's clinical performance is not feasible.
For researchers and drug development professionals, gefapixant serves as a benchmark for P2X3-targeted therapies. The development of new antagonists like "this compound" will be of great interest, particularly if they can demonstrate comparable or superior efficacy with an improved safety profile, especially concerning taste-related side effects. Further preclinical and clinical investigation of "this compound" is necessary to ascertain its therapeutic potential relative to established agents like gefapixant.
References
- 1. researchgate.net [researchgate.net]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. merck.com [merck.com]
- 4. Design and rationale of two phase 3 randomised controlled trials (COUGH-1 and COUGH-2) of gefapixant, a P2X3 receptor antagonist, in refractory or unexplained chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and safety of gefapixant, a P2X3 receptor antagonist, in refractory chronic cough and unexplained chronic cough (COUGH-1 and COUGH-2): results from two double-blind, randomised, parallel-group, placebo-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. Design and rationale of two phase 3 randomised controlled trials (COUGH-1 and COUGH-2) of gefapixant, a P2X3 receptor antagonist, in refractory or unexplained chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
A Comparative Guide to P2X3 Antagonists in Clinical Development for Chronic Cough
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of P2X3 receptor antagonists that have undergone clinical evaluation for the treatment of refractory or unexplained chronic cough. While direct clinical trial data for a compound specifically designated "P2X3 antagonist 38" is not publicly available, this document focuses on other key P2X3 antagonists that have progressed through clinical development. The information presented herein is intended to offer an objective comparison of their performance based on published experimental data.
Introduction to P2X3 Antagonism in Chronic Cough
The P2X3 receptor, an ATP-gated ion channel found on sensory nerve fibers, plays a crucial role in the cough reflex.[1] In response to airway inflammation or irritation, ATP is released and binds to P2X3 receptors, initiating signals that lead to the sensation of an urge to cough.[2] Antagonizing these receptors presents a targeted therapeutic approach for managing chronic cough.[3][4] A significant challenge in the development of P2X3 antagonists has been the incidence of taste-related side effects, such as dysgeusia (altered taste), hypogeusia (reduced taste), and ageusia (loss of taste), which are believed to be mediated by the P2X2/3 receptor heteromer also involved in taste sensation.[2][5] Consequently, a key focus in the field has been the development of more selective P2X3 antagonists to minimize these adverse events while maintaining antitussive efficacy.[4][5]
Comparative Efficacy of P2X3 Antagonists
The following table summarizes the efficacy data from clinical trials of various P2X3 antagonists in reducing 24-hour cough frequency, a primary endpoint in most studies.
| Compound (Developer) | Trial Phase | Dose | Placebo-Adjusted Reduction in 24-h Cough Frequency | Key Findings & Citations |
| Gefapixant (MK-7264) (Merck) | Phase 3 (COUGH-1 & COUGH-2) | 45 mg BID | 18.5% (COUGH-1, 12 weeks) and 14.6% (COUGH-2, 24 weeks) | Statistically significant reduction in cough frequency at the 45 mg dose. The 15 mg dose did not meet the primary endpoint.[6][7][8] |
| Camlipixant (BLU-5937) (BELLUS Health) | Phase 2b (SOOTHE) | 50 mg & 200 mg BID | ~34% (at both doses, 28 days) | Statistically significant reduction in cough frequency with higher doses.[9][10] The 12.5 mg dose did not show a significant reduction.[9] |
| Eliapixant (B607290) (BAY 1817080) (Bayer) | Phase 2b (PAGANINI) | 75 mg BID | 27% (12 weeks) | Statistically significant reduction in 24-hour cough count at the 75mg dose.[11][12] |
| Sivopixant (S-600918) (Shionogi) | Phase 2a | 150 mg OD | 30.9% (2 weeks) | Reduced objective 24-hour cough frequency.[2][5] |
| Filapixant (B607451) (BAY 1902607) (Bayer) | Randomized Controlled Trial | 80 mg - 250 mg BID | 17% (80 mg) to 37% (250 mg) (4 days) | Significant reduction in cough frequency at doses ≥ 80 mg.[13][14] |
Comparative Safety and Tolerability
Taste-related adverse events are a notable class effect of P2X3 antagonists. The table below compares the incidence of these events across different compounds.
| Compound | Trial Phase | Dose | Incidence of Taste-Related Adverse Events | Key Findings & Citations |
| Gefapixant | Phase 3 | 45 mg BID | High incidence, a common reason for discontinuation.[6][8] | Taste disturbances were dose-related.[15] |
| Camlipixant | Phase 2b | 50 mg & 200 mg BID | Mild taste disturbances reported, with no total or partial loss of taste.[9] | Favorable safety profile reported.[9] |
| Eliapixant | Phase 2b | 150 mg BID | 24% of patients at the highest dose.[11][12] | Lower incidence at lower therapeutic doses.[12] |
| Sivopixant | Phase 2a | 150 mg OD | 6.5% (2 patients) reported mild taste disturbance.[2][5] | Highly selective for P2X3 over P2X2/3, potentially explaining the lower incidence of taste disturbance.[5] |
| Filapixant | Randomized Controlled Trial | 20 mg - 250 mg BID | 4% (20 mg) to 57% (250 mg) | Dose-dependent increase in taste-related adverse events.[13][14] |
Experimental Protocols
The clinical development of P2X3 antagonists for chronic cough has largely followed standardized methodologies to ensure robust and comparable data.
Typical Clinical Trial Design:
-
Study Design: Most pivotal trials are randomized, double-blind, placebo-controlled studies.[16][17] Both parallel-group and crossover designs have been employed.[5][18]
-
Patient Population: Adult patients with refractory or unexplained chronic cough for at least one year are typically recruited.[6][19]
-
Primary Endpoint: The primary efficacy outcome is the change from baseline in 24-hour cough frequency, measured using objective ambulatory cough monitoring devices.[6][19]
-
Secondary Endpoints: These often include assessments of cough severity using a visual analog scale (VAS), and the impact on quality of life, commonly measured by the Leicester Cough Questionnaire (LCQ).[5][19]
-
Treatment Duration: This has varied from a few weeks in early-phase studies to 12, 24, and even 52 weeks in later-phase trials to assess long-term efficacy and safety.[6][20]
Visualizing the Science
P2X3 Signaling Pathway in the Cough Reflex
The following diagram illustrates the proposed mechanism of P2X3 receptor-mediated cough.
Caption: P2X3 receptor signaling in the cough reflex.
Generalized Clinical Trial Workflow for P2X3 Antagonists
This diagram outlines a typical workflow for a clinical trial investigating a novel P2X3 antagonist for chronic cough.
Caption: A typical clinical trial workflow for P2X3 antagonists.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. asthmafoundation.org.nz [asthmafoundation.org.nz]
- 3. [PDF] P2X3-Receptor Antagonists as Potential Antitussives: Summary of Current Clinical Trials in Chronic Cough | Semantic Scholar [semanticscholar.org]
- 4. qdcxjkg.com [qdcxjkg.com]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Merck Announces Top-Line Results from Phase 3 Trials Evaluating Gefapixant, an Investigational Treatment for Refractory or Unexplained Chronic Cough - BioSpace [biospace.com]
- 8. Efficacy and safety of gefapixant, a P2X3 receptor antagonist, in refractory chronic cough and unexplained chronic cough (COUGH-1 and COUGH-2): results from two double-blind, randomised, parallel-group, placebo-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel P2X3 antagonist can SOOTHE chronic cough - Medical Conferences [conferences.medicom-publishers.com]
- 10. atsjournals.org [atsjournals.org]
- 11. Evotec partner Bayer: Phase IIb trial shows eliapixant significantly decreases cough frequency in patients with refractory chronic cough - Evotec [evotec.com]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. The P2X3 receptor antagonist filapixant in patients with refractory chronic cough: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 15. Gefapixant, a P2X3 receptor antagonist, for the treatment of refractory or unexplained chronic cough: a randomised, double-blind, controlled, parallel-group, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antitussive Drugs—Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Developing antitussives: the ideal clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Eliapixant (BAY 1817080), a P2X3 receptor antagonist, in refractory chronic cough: a randomised, placebo-controlled, crossover phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. publications.ersnet.org [publications.ersnet.org]
- 20. atsjournals.org [atsjournals.org]
A Comparative Guide to P2X3 Receptor Antagonists for Chronic Cough
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and safety of leading P2X3 receptor antagonists investigated for the treatment of refractory or unexplained chronic cough. The data presented is compiled from publicly available preclinical and clinical trial results to assist researchers and drug development professionals in evaluating these therapeutic agents.
Introduction to P2X3 Antagonism in Chronic Cough
The P2X3 receptor, an ATP-gated ion channel found on sensory nerve fibers in the airways, is a key player in the pathophysiology of chronic cough.[1] Hypersensitization of these neurons is believed to be a primary driver of the exaggerated cough reflex seen in patients with refractory or unexplained chronic cough.[2] Consequently, antagonism of the P2X3 receptor has emerged as a promising therapeutic strategy. This guide focuses on a comparative analysis of three prominent P2X3 antagonists: Gefapixant, Eliapixant, and Sivopixant (B3326238).
Comparative Efficacy and Safety
The following tables summarize the clinical trial data for Gefapixant, Eliapixant, and Sivopixant, focusing on their efficacy in reducing cough frequency and their safety profiles, particularly concerning taste-related adverse events.
Table 1: Clinical Efficacy in Reducing Cough Frequency
| Compound | Trial Phase | Dose | Treatment Duration | Placebo-Adjusted Reduction in 24-Hour Cough Frequency | Reference |
| Gefapixant | Phase 3 (COUGH-1) | 45 mg BID | 12 weeks | 18.5% | [3] |
| Phase 3 (COUGH-2) | 45 mg BID | 24 weeks | 14.6% | [3] | |
| Eliapixant | Phase 2a | 750 mg BID | 1 week | 25% (post-hoc analysis: 30.6%) | [4][5] |
| Sivopixant | Phase 2a | 150 mg QD | 2 weeks | 30.9% | [6][7] |
| Phase 2b | 300 mg QD | 4 weeks | -12.47% (not statistically significant) | [8] |
Table 2: Receptor Selectivity and Taste-Related Adverse Events
| Compound | P2X3 IC50 | P2X2/3 IC50 | Selectivity (P2X2/3 vs P2X3) | Incidence of Taste-Related Adverse Events (Drug vs. Placebo) | Reference |
| Gefapixant | ~30 nM | ~100-250 nM | ~3-8 fold | COUGH-1: ~60% vs. ~8% COUGH-2: ~69% vs. ~9% | [3][9] |
| Eliapixant | 8 nM | High | Highly Selective | 5-21% vs. 3% | [4][5] |
| Sivopixant | 4.2 nM | 1100 nM | ~262 fold | Phase 2a: 6.5% vs. 3.2% Phase 2b (300mg): Dose-related increase | [7][8][9][10] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the process of evaluation for these antagonists, the following diagrams illustrate the P2X3 signaling pathway in the cough reflex and a typical experimental workflow for their validation.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of common methodologies used in the evaluation of P2X3 antagonists.
In Vitro Assays
-
Cell-Based Calcium Flux Assays:
-
Objective: To determine the potency (IC50) of antagonists in blocking agonist-induced P2X3 receptor activation.
-
Methodology: Recombinant cell lines (e.g., HEK293, 1321N1) stably expressing human P2X3 or P2X2/3 receptors are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).[11] The antagonist is pre-incubated with the cells before the addition of a P2X3 agonist (e.g., α,β-methylene ATP). The change in fluorescence, indicative of intracellular calcium concentration, is measured using a fluorescence plate reader. Dose-response curves are generated to calculate the IC50 value.[11]
-
-
Electrophysiology (Patch-Clamp):
-
Objective: To directly measure the antagonist's effect on ion channel currents mediated by P2X3 receptors.
-
Methodology: Whole-cell patch-clamp recordings are performed on cells expressing P2X3 or P2X2/3 receptors.[12] An agonist is applied to elicit an inward current, and the inhibitory effect of the antagonist at various concentrations is measured. This technique provides detailed information on the mechanism of antagonism (e.g., competitive, non-competitive).[12]
-
In Vivo Models
-
Guinea Pig Model of Cough:
-
Objective: To assess the antitussive efficacy of the antagonist in a relevant animal model.
-
Methodology: Conscious, unrestrained guinea pigs are placed in a whole-body plethysmography chamber.[13] Coughs are induced by aerosolized tussive agents such as citric acid or ATP. The antagonist is administered (e.g., orally) prior to the tussive challenge. The number of coughs is recorded and compared between vehicle- and drug-treated groups.[13]
-
-
Clinical Trial Design for Chronic Cough:
-
Objective: To evaluate the efficacy and safety of the P2X3 antagonist in patients with refractory or unexplained chronic cough.
-
Methodology: Randomized, double-blind, placebo-controlled trials are the gold standard.[3][7] Patients are typically enrolled based on a history of chronic cough (≥8 weeks) and a baseline cough severity score. The primary efficacy endpoint is often the change from baseline in 24-hour cough frequency, measured using an objective acoustic monitoring device.[3][7] Secondary endpoints may include patient-reported outcomes such as the Leicester Cough Questionnaire (LCQ) and cough severity visual analog scales (VAS).[6][14] Safety and tolerability, with a particular focus on taste-related adverse events, are closely monitored.[3][7]
-
Conclusion
The development of P2X3 receptor antagonists represents a significant advancement in the treatment of refractory chronic cough. Gefapixant, while demonstrating efficacy, is associated with a high incidence of taste-related side effects, likely due to its limited selectivity over the P2X2/3 receptor.[3][15] Newer, more selective antagonists like Eliapixant and Sivopixant have shown promise in early clinical trials, with a potentially improved safety profile regarding taste disturbance.[4][6][7] Further clinical investigation is ongoing to fully establish the risk-benefit profile of these highly selective P2X3 antagonists. The data presented in this guide highlights the importance of receptor selectivity in optimizing the therapeutic window for this class of drugs.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and safety of gefapixant, a P2X3 receptor antagonist, in refractory chronic cough and unexplained chronic cough (COUGH-1 and COUGH-2): results from two double-blind, randomised, parallel-group, placebo-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Eliapixant (BAY 1817080), a P2X3 receptor antagonist, in refractory chronic cough: a randomised, placebo-controlled, crossover phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Randomised trial of the P2X3 receptor antagonist sivopixant for refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. A Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Phase 2b Trial of P2X3 Receptor Antagonist Sivopixant for Refractory or Unexplained Chronic Cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. qdcxjkg.com [qdcxjkg.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. atsjournals.org [atsjournals.org]
- 14. atsjournals.org [atsjournals.org]
- 15. pure.qub.ac.uk [pure.qub.ac.uk]
A Comparative Analysis of P2X3 Receptor Antagonists: AF-353 (Compound 38) and A-317491
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent P2X3 receptor antagonists: AF-353 (also referred to as P2X3 antagonist 38) and A-317491. P2X3 receptors, ligand-gated ion channels activated by adenosine (B11128) triphosphate (ATP), are crucial in pain signaling pathways, making their antagonists promising therapeutic agents for chronic pain and other sensory disorders.[1] This document synthesizes experimental data to objectively compare the performance, characteristics, and underlying experimental protocols of these two compounds.
Introduction to the Antagonists
A-317491 is a potent, selective, and non-nucleotide competitive antagonist of P2X3 and P2X2/3 receptors.[2][3] Its discovery was a significant step forward in the study of P2X3 receptors, providing a valuable tool for in vivo studies of pain.[3][4] A-317491 has been shown to be effective in reducing chronic inflammatory and neuropathic pain in animal models.[3][5]
AF-353 (this compound) is a potent, selective, and orally bioavailable non-competitive antagonist of P2X3 and P2X2/3 receptors.[6][7] Its favorable pharmacokinetic profile, including good oral bioavailability, makes it a promising candidate for clinical development.[6][8]
Comparative Analysis
A key differentiator between these two antagonists is their mechanism of action. A-317491 acts as a competitive antagonist, directly competing with ATP for the binding site on the P2X3 receptor.[1][3] In contrast, AF-353 is a non-competitive antagonist, suggesting it binds to an allosteric site to inhibit receptor function.[6] This difference in binding mode can have significant implications for their pharmacological profiles and clinical applications.
Both compounds exhibit high potency and selectivity for P2X3-containing receptors over other P2X subtypes and a wide range of other receptors and ion channels.[3][6] However, AF-353 has demonstrated good oral bioavailability in rats, a significant advantage for clinical development over A-317491 which has limited oral bioavailability.[6][9] In preclinical models of pain, both antagonists have shown efficacy in reducing hyperalgesia and allodynia.[4][10]
Data Presentation
In Vitro Potency and Selectivity
| Compound | Target | Species | Assay | IC50 (µM) | Ki (nM) | pIC50 |
| This compound (AF-353) | hP2X3 | Human | Calcium Flux | 0.132[2] | - | 8.0[7] |
| rP2X3 | Rat | Calcium Flux | 0.165[2] | - | 8.0[7] | |
| gpP2X3 | Guinea Pig | Calcium Flux | 0.421[2] | - | - | |
| hP2X2/3 | Human | Calcium Flux | - | - | 7.3[7] | |
| A-317491 | hP2X3 | Human | Calcium Flux | - | 22[2][11] | - |
| rP2X3 | Rat | Calcium Flux | - | 22[2][11] | - | |
| hP2X2/3 | Human | Calcium Flux | - | 9[2][11] | - | |
| rP2X2/3 | Rat | Calcium Flux | - | 92[2][11] | - | |
| Rat DRG Neurons | Rat | Electrophysiology | 0.015[3] | - | - |
Pharmacokinetic Parameters in Rats
| Compound | Administration | Dose (mg/kg) | T1/2 (h) | Oral Bioavailability (%) | CNS Penetration |
| This compound (AF-353) | Oral | - | 1.63[6] | 32.9[6] | Significant[8] |
| A-317491 | Subcutaneous | 10 | 11[12] | Low[9] | Limited[13] |
| Intravenous | 3-30 | 7.38[11] | - | - |
Experimental Protocols
Intracellular Calcium Flux Assay
This assay is used to determine the potency of antagonists in blocking agonist-induced calcium influx through P2X3 channels.
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human or rat P2X3 or P2X2/3 receptors are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a buffered salt solution for approximately 1 hour at 37°C.[14][15]
-
Compound Addition: After washing to remove extracellular dye, cells are pre-incubated with varying concentrations of the antagonist (AF-353 or A-317491) for a defined period.
-
Agonist Stimulation and Signal Detection: A P2X3 receptor agonist, such as α,β-methylene ATP (α,β-meATP), is added to the wells. The resulting change in fluorescence, indicative of intracellular calcium concentration, is measured using a fluorescence plate reader (e.g., FLIPR or FlexStation).[16]
-
Data Analysis: The antagonist's inhibitory effect is calculated as a percentage of the maximal response to the agonist alone. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents through P2X3 channels in response to agonist application and its inhibition by antagonists.
-
Cell Preparation: Cells expressing the target P2X3 receptors are prepared on coverslips.
-
Pipette Preparation: Borosilicate glass pipettes with a resistance of 4-8 MΩ are filled with an intracellular solution.[17]
-
Seal Formation: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. The cell membrane is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential.[18]
-
Current Recording: The cell is voltage-clamped at a holding potential (e.g., -70 mV). The P2X3 receptor agonist is applied to the cell, and the resulting inward current is recorded using an amplifier and data acquisition system.[19]
-
Antagonist Application: The antagonist is pre-applied for a period before co-application with the agonist to determine its effect on the agonist-evoked current.
-
Data Analysis: The peak current amplitude in the presence of the antagonist is compared to the control response to determine the percentage of inhibition. Concentration-response curves are generated to calculate the IC50 value.
Mandatory Visualization
Caption: P2X3 Receptor Signaling Pathway and Antagonist Action.
Caption: Workflow for P2X3 Antagonist Characterization.
References
- 1. X-ray structures define human P2X3 receptor gating cycle and antagonist action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. Effects of A-317491, a novel and selective P2X3/P2X2/3 receptor antagonist, on neuropathic, inflammatory and chemogenic nociception following intrathecal and intraplantar administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 10. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A-317491, a selective P2X3/P2X2/3 receptor antagonist, reverses inflammatory mechanical hyperalgesia through action at peripheral receptors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bu.edu [bu.edu]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. labs.pbrc.edu [labs.pbrc.edu]
- 17. docs.axolbio.com [docs.axolbio.com]
- 18. Whole Cell Patch Clamp Protocol [protocols.io]
- 19. sophion.com [sophion.com]
Comparative Analysis of P2X3 Antagonist 38: Selectivity Profile Against P2X2/3 Receptors
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The therapeutic targeting of the P2X3 receptor, a key player in nociceptive signaling and cough reflex pathways, has garnered significant interest in drug development. A critical aspect of developing novel P2X3 antagonists is understanding their selectivity, particularly against the closely related P2X2/3 heterotrimeric receptor. This guide provides a comparative overview of "P2X3 antagonist 38," placing its known activity in the context of other P2X3-targeting compounds and detailing the experimental methodologies used to assess such selectivity.
Quantitative Analysis of Antagonist Potency
The inhibitory activity of "this compound" has been characterized against homomeric P2X3 receptors from various species. To provide a clear comparison of its potency and to highlight the importance of assessing cross-reactivity, the following table includes data for "this compound" alongside other notable P2X3 antagonists for which selectivity data against P2X2/3 receptors are available.
| Antagonist | Target Receptor | Species | IC50 | Citation |
| This compound | P2X3 | Human | 132 nM | [1] |
| P2X3 | Rat | 165 nM | [1] | |
| P2X3 | Guinea Pig | 421 nM | [1] | |
| P2X2/3 | Data Not Available | N/A | ||
| Gefapixant (AF-219) | P2X3 | Human | ~30 nM | |
| P2X2/3 | Human | 100-250 nM | ||
| Eliapixant (BAY 1817080) | P2X3 | Human | 8 nM | |
| P2X2/3 | Human | >100-fold selectivity for P2X3 | ||
| Sivopixant (S-600918) | P2X3 | Human | 4.2 nM | [2] |
| P2X2/3 | Human | 1100 nM | [2] | |
| Camlipixant (B8819287) (BLU-5937) | P2X3 | Human | - | [2] |
| P2X2/3 | Human | >1500-fold selectivity for P2X3 | [2] |
P2X3 and P2X2/3 Receptor Signaling Pathway
The activation of both P2X3 and P2X2/3 receptors by extracellular ATP leads to the influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the initiation of downstream signaling cascades in sensory neurons. This signaling is implicated in the transmission of pain and the sensitization of cough reflexes.
ATP-mediated activation of P2X3 and P2X2/3 receptors.
Experimental Protocols for Determining Antagonist Selectivity
The cross-reactivity of a P2X3 antagonist with P2X2/3 receptors is a critical parameter for predicting its potential side-effect profile, particularly concerning taste disturbances. The following outlines a typical experimental workflow for assessing antagonist potency and selectivity using a cell-based calcium flux assay.
General Workflow for In Vitro Antagonist Selectivity Assay
References
Validating Target Engagement of P2X3 Antagonists in Preclinical Models: A Comparative Guide
This guide provides a comprehensive comparison of methodologies to validate the target engagement of P2X3 antagonists in preclinical settings. The purinergic P2X3 receptor, a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP), is a key player in nociceptive pathways, making it a prime target for the development of novel analgesics.[1][2] Demonstrating that a novel antagonist, such as a hypothetical "P2X3 Antagonist 38," effectively binds to and modulates the P2X3 receptor is a critical step in preclinical drug development.
This guide will use the well-characterized P2X3 antagonist, A-317491, as a primary example to illustrate the validation process and compare its profile with other known antagonists like Eliapixant (BAY 1817080).
P2X3 Signaling Pathway and Antagonist Mechanism of Action
Extracellular ATP, released in response to tissue injury and inflammation, binds to and activates P2X3 receptors on sensory neurons.[1] This activation leads to an influx of cations, primarily Ca2+ and Na+, causing membrane depolarization and the initiation of a nociceptive signal. This signal is then propagated to the central nervous system, resulting in the sensation of pain. P2X3 antagonists act by competitively binding to the P2X3 receptor, thereby preventing ATP from binding and activating the channel. This blockade of ion influx inhibits the downstream signaling cascade, ultimately reducing pain perception. A critical downstream signaling event following P2X3 activation is the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which is implicated in central sensitization and chronic pain states.
Comparative Data of P2X3 Antagonists
The following tables summarize the in vitro potency and in vivo efficacy of selected P2X3 antagonists.
Table 1: In Vitro Potency of P2X3 Antagonists
| Compound | Target | Assay Type | Species | IC50 / Ki (nM) | Reference |
| A-317491 | P2X3 | Ca2+ Flux | Human | 92 (Ki) | [1] |
| P2X2/3 | Ca2+ Flux | Human | 22 (Ki) | [1] | |
| Eliapixant (BAY 1817080) | P2X3 | Patch Clamp | Human | 8-10 | [3] |
| P2X2/3 | Patch Clamp | Human | 129-163 | [3] | |
| Gefapixant (AF-219) | P2X3 | Not Specified | Not Specified | ~100 | [4] |
Table 2: In Vivo Efficacy of P2X3 Antagonists in Preclinical Pain Models
| Compound | Animal Model | Pain Type | Route of Administration | ED50 | Reference |
| A-317491 | CFA-induced Thermal Hyperalgesia (Rat) | Inflammatory | Subcutaneous | 30 µmol/kg | [1] |
| Chronic Constriction Injury (Rat) | Neuropathic | Subcutaneous | 10-15 µmol/kg | [1] | |
| Eliapixant (BAY 1817080) | Not specified | Not specified | Not specified | >80% receptor occupancy predicted for efficacy | [3] |
| Gefapixant (AF-219) | ATP-evoked cough (Human) | N/A | Oral | 100 mg (significant inhibition) | [5] |
Experimental Protocols for Target Engagement Validation
Validating the target engagement of a novel P2X3 antagonist involves a multi-faceted approach, combining in vitro and in vivo assays.
In Vitro Target Engagement: ATP-Induced Calcium Influx Assay
This assay directly measures the ability of an antagonist to block the P2X3 receptor's function in a cellular context.
Detailed Methodology:
-
Cell Culture: Plate cells stably or transiently expressing the human P2X3 receptor (e.g., CHO or HEK293 cells) in a 96-well black wall/clear bottom plate at a density of 40,000 to 80,000 cells per well and culture overnight.
-
Dye Loading: Wash the cells with a Hanks' Balanced Salt Solution (HBSS). Load the cells with a calcium-sensitive dye, such as Calbryte™-520 AM (5 µg/mL) with 0.02% Pluronic® F-127 in HBSS, and incubate for 60 minutes at 37°C.[6]
-
Antagonist Incubation: Wash the cells to remove excess dye and then incubate with various concentrations of "this compound" or a reference compound (e.g., A-317491) for 15-30 minutes.
-
ATP Stimulation and Measurement: Use a fluorescence microplate reader to measure baseline fluorescence. Inject a solution of ATP (final concentration of 1-10 µM) to stimulate the cells and immediately begin kinetic reading of fluorescence intensity (e.g., every 1.5 seconds for 120 seconds) at an excitation/emission of 490/525 nm.[6]
-
Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium. Calculate the percentage of inhibition of the ATP-induced calcium influx for each antagonist concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
In Vivo Target Engagement: Receptor Occupancy Assay
This assay determines the extent to which the antagonist binds to the P2X3 receptor in a living animal.
Detailed Methodology:
-
Animal Dosing: Administer "this compound" to rodents (rats or mice) via the intended clinical route (e.g., oral gavage, subcutaneous injection) at a range of doses.
-
Tracer Administration: At the predicted time of maximum plasma concentration (Tmax) of the antagonist, administer a tracer compound that binds to the P2X3 receptor. The tracer can be a radiolabeled version of a known P2X3 ligand or a compound suitable for LC-MS/MS detection.
-
Tissue Collection: At a predetermined time after tracer administration, euthanize the animals and collect tissues known to have high P2X3 receptor expression, such as the dorsal root ganglia (DRG).
-
Quantification of Tracer: Process the tissue samples and quantify the amount of the tracer using an appropriate method. For radiolabeled tracers, scintillation counting or autoradiography can be used. For non-radiolabeled tracers, LC-MS/MS is a common method.[7]
-
Calculation of Receptor Occupancy: The percentage of receptor occupancy is calculated by comparing the amount of tracer in the tissues of antagonist-treated animals to that in vehicle-treated animals (representing 0% occupancy) and a group treated with a saturating dose of a known P2X3 ligand (representing 100% occupancy).[7]
In Vivo Pharmacodynamic Readout: CFA-Induced Inflammatory Pain Model
This model assesses the functional consequence of target engagement by measuring the antagonist's ability to reverse pain-like behaviors.
Detailed Methodology:
-
Induction of Inflammation: Inject 100 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of the right hind paw of male Sprague-Dawley rats.[8][9] This induces a localized and long-lasting inflammation.
-
Development of Hypersensitivity: Allow 24 to 72 hours for the development of robust thermal hyperalgesia and mechanical allodynia.
-
Antagonist Administration: Administer "this compound" or a reference compound (e.g., A-317491) at various doses.
-
Behavioral Assessment:
-
Thermal Hyperalgesia (Hargreaves Test): Measure the paw withdrawal latency to a radiant heat source. An increase in withdrawal latency indicates an analgesic effect.
-
Mechanical Allodynia (von Frey Test): Determine the paw withdrawal threshold to stimulation with calibrated von Frey filaments. An increase in the withdrawal threshold indicates an anti-allodynic effect.
-
-
Data Analysis: Compare the paw withdrawal latencies and thresholds between the antagonist-treated groups and the vehicle-treated group to determine the dose-dependent efficacy of the compound. Calculate the ED50, the dose at which 50% of the maximal effect is observed.
By employing this comprehensive suite of in vitro and in vivo assays, researchers can rigorously validate the target engagement of a novel P2X3 antagonist. The data generated will provide crucial insights into the compound's potency, its interaction with the target in a physiological system, and its potential as a therapeutic agent for the treatment of pain.
References
- 1. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, Pharmacodynamics, and Pharmacokinetics of P2X3 Receptor Antagonist Eliapixant (BAY 1817080) in Healthy Subjects: Double-Blind Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2X3 receptor antagonist (AF-219) in refractory chronic cough: a randomised, double-blind, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of gefapixant, a P2X3 antagonist, on cough reflex sensitivity: a randomised placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to Quantitate ATP-Induced Calcium Flux Inside Mammalian Cells Using Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 7. In Vivo Receptor Occupancy in Rodents by LC-MS/MS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 9. criver.com [criver.com]
P2X3 Antagonist 38: A Novel Challenger to the Standard of Care in Chronic Pain Management
A new class of non-opioid analgesics, P2X3 receptor antagonists, is emerging as a promising therapeutic avenue for chronic pain. This guide provides a comparative benchmark of P2X3 antagonist 38 against the current standard of care for chronic neuropathic and inflammatory pain, offering researchers, scientists, and drug development professionals a comprehensive overview of its potential.
Chronic pain, a debilitating condition affecting millions worldwide, is currently managed by a range of pharmacological agents, often with limited efficacy and significant side effects. P2X3 receptors, ligand-gated ion channels predominantly expressed on nociceptive sensory neurons, play a crucial role in pain signaling. Their antagonist, "this compound," represents a targeted approach to pain modulation. This guide synthesizes available preclinical data to benchmark this novel antagonist against established first-line treatments.
Mechanism of Action: Targeting the Source of Pain Signals
P2X3 receptors are activated by adenosine (B11128) triphosphate (ATP), a molecule released from cells upon injury or stress. This activation triggers an influx of ions, leading to the generation and transmission of pain signals. P2X3 antagonists, such as this compound, work by blocking this ATP-mediated activation, thereby preventing the initiation of the pain cascade at the peripheral sensory neurons.[1][2]
P2X3 Signaling Pathway in Pain Transmission
The following diagram illustrates the signaling pathway involving the P2X3 receptor in the transmission of pain signals.
Preclinical Efficacy Benchmark
Direct comparative preclinical studies of "this compound" against standard-of-care drugs are not yet publicly available. Therefore, this guide benchmarks the efficacy of a well-characterized P2X3 antagonist, A-317491 , against standard-of-care medications in established rat models of neuropathic and inflammatory pain.
Neuropathic Pain: Chronic Constriction Injury (CCI) Model
The CCI model is a widely used animal model of neuropathic pain that mimics chronic nerve compression.
| Compound | Class | Route of Administration | Efficacy Endpoint | ED50 / Effective Dose | Reference |
| A-317491 | P2X3 Antagonist | Subcutaneous (s.c.) | Reversal of Mechanical Allodynia | 10 µmol/kg | [3] |
| Gabapentin | Gabapentinoid | Oral (p.o.) | Reversal of Mechanical Allodynia | 32.3 mg/kg | [4] |
| Pregabalin | Gabapentinoid | Oral (p.o.) | Reversal of Mechanical Allodynia | 30 mg/kg | [5] |
Inflammatory Pain: Complete Freund's Adjuvant (CFA) Model
The CFA model induces a persistent inflammatory state, mimicking chronic inflammatory pain conditions.
| Compound | Class | Route of Administration | Efficacy Endpoint | ED50 / Effective Dose | Reference |
| A-317491 | P2X3 Antagonist | Subcutaneous (s.c.) | Reversal of Thermal Hyperalgesia | 30 µmol/kg | [3] |
| Diclofenac | NSAID | Intraperitoneal (i.p.) | Reduction of Paw Edema | 5 mg/kg | [6] |
| Gabapentin | Gabapentinoid | Oral (p.o.) | Inhibition of Thermal & Mechanical Hyperalgesia | Limited effectiveness reported in some studies | [4] |
Note: It is important to consider that diclofenac, a standard NSAID, has also been shown to act as a competitive antagonist at the human P2X3 receptor, which may contribute to its analgesic effect.[7][8]
Experimental Protocols
Chronic Constriction Injury (CCI) Model in Rats
This model induces neuropathic pain through loose ligation of the sciatic nerve.
Surgical Procedure:
-
Male Sprague-Dawley rats are anesthetized.
-
The common sciatic nerve at the mid-thigh level is exposed.
-
Four loose ligatures of chromic gut suture are tied around the sciatic nerve at 1 mm intervals.[9]
-
The muscle and skin are then closed with sutures.
Behavioral Testing (Mechanical Allodynia):
-
Mechanical withdrawal thresholds are assessed using von Frey filaments. A decrease in the paw withdrawal threshold in the ligated paw compared to the contralateral paw indicates mechanical allodynia.[9]
The following diagram outlines the experimental workflow for the CCI model.
Complete Freund's Adjuvant (CFA) Model in Rats
This model induces localized and persistent inflammation to study chronic inflammatory pain.
Induction Procedure:
-
A single intradermal injection of CFA (typically containing heat-killed Mycobacterium tuberculosis) is administered into the plantar surface of a rat's hind paw.[1][10]
-
This induces a robust inflammatory response characterized by paw edema, erythema, and hyperalgesia that develops over several days.
Behavioral Testing (Thermal Hyperalgesia):
-
The paw withdrawal latency to a thermal stimulus (e.g., a radiant heat source) is measured. A shorter withdrawal latency in the CFA-injected paw compared to the contralateral paw indicates thermal hyperalgesia.
The following diagram illustrates the experimental workflow for the CFA model.
Conclusion
The preclinical data for the P2X3 antagonist A-317491 demonstrate promising efficacy in well-established models of both neuropathic and inflammatory pain, with potencies that are in a comparable range to or potentially better than some standard-of-care agents. While direct comparative data for "this compound" is awaited, its potent in vitro profile suggests it holds significant potential as a novel analgesic. The targeted mechanism of action of P2X3 antagonists offers the prospect of a new class of non-opioid pain therapeutics with a potentially favorable side-effect profile. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in the management of chronic pain.
References
- 1. chondrex.com [chondrex.com]
- 2. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 3. Chronic Constriction Injury Model [bio-protocol.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Effect of Gabapentin and Pregabalin in Rat Model of Taxol Induced Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Diclofenac and other non-steroidal anti-inflammatory drugs (NSAIDs) are competitive antagonists of the human P2X3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
A Meta-Analysis of P2X3 Antagonists for Chronic Cough Treatment: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of leading P2X3 antagonists in the treatment of refractory or unexplained chronic cough. This analysis synthesizes data from key clinical trials, presenting efficacy and safety data in structured tables, detailing experimental methodologies, and illustrating relevant biological pathways and trial workflows.
The purinergic P2X3 receptor, an ATP-gated ion channel found on sensory nerve fibers in the airways, has emerged as a key target in the pathophysiology of chronic cough.[1] Its activation is believed to contribute to the neuronal hypersensitivity that characterizes refractory and unexplained chronic cough.[2] Consequently, a new class of drugs, P2X3 receptor antagonists, has been developed to mitigate this hypersensitization. This guide focuses on a comparative meta-analysis of prominent P2X3 antagonists: gefapixant, camlipixant, sivopixant (B3326238), and eliapixant.
Efficacy of P2X3 Antagonists
The primary measure of efficacy in clinical trials for chronic cough is the reduction in 24-hour cough frequency. Secondary endpoints often include changes in daytime cough frequency and patient-reported outcomes such as cough severity and quality of life. The following tables summarize the key efficacy data from major clinical trials of the selected P2X3 antagonists.
Table 1: Comparison of Efficacy in Reduction of 24-Hour Cough Frequency
| Drug | Trial | Dose | Placebo-Adjusted Reduction in 24-Hour Cough Frequency | p-value | Citation |
| Gefapixant | COUGH-1 | 45 mg BID | 18.5% | 0.041 | [3] |
| COUGH-2 | 45 mg BID | 14.6% | 0.031 | [3] | |
| Camlipixant | SOOTHE (Phase 2b) | 50 mg BID | -34.4% | 0.0033 | [4][5] |
| SOOTHE (Phase 2b) | 200 mg BID | -34.2% | 0.0047 | [4][5] | |
| Sivopixant | Phase 2a | 150 mg OD | -30.9% | 0.0386 | [6] |
| Phase 2b | 300 mg OD | -12.47% | 0.3241 | [7] | |
| Eliapixant | Phase 2a | 750 mg BID | 25% | 0.002 | [8] |
Table 2: Comparison of Efficacy on Patient-Reported Outcomes
| Drug | Trial | Outcome Measure | Improvement vs. Placebo | Citation |
| Gefapixant | COUGH-1 & COUGH-2 | Leicester Cough Questionnaire (LCQ) | Statistically significant improvement with 45 mg BID | [9] |
| Camlipixant | SOOTHE (Phase 2b) | Leicester Cough Questionnaire (LCQ) | Trend for greater improvement across all doses | [4][5] |
| SOOTHE (Phase 2b) | Cough Severity VAS | Trend for greater improvement across all doses | [4][5] | |
| Sivopixant | Phase 2a | Leicester Cough Questionnaire (LCQ) | Statistically significant improvement (Difference of 1.40) | [4] |
| Phase 2a | Cough Severity VAS | Not statistically significant (Difference of -6.4 mm) | [4] | |
| Eliapixant | Phase 2a | Cough Severity | Statistically significant reduction at doses ≥50 mg | [8] |
Safety and Tolerability Profile
A key differentiator among P2X3 antagonists is their safety profile, particularly the incidence of taste-related adverse events. This side effect is thought to be mediated by the P2X2/3 receptor heterotrimer, which is also involved in taste sensation.[10] Newer antagonists have been designed with higher selectivity for the P2X3 homomer to minimize this effect.[10]
Table 3: Comparison of Taste-Related Adverse Events
| Drug | Trial | Dose | Incidence of Taste-Related Adverse Events (Drug vs. Placebo) | Citation |
| Gefapixant | Phase 2b | 50 mg BID | 48% vs. 5% (Dysgeusia) | [11] |
| COUGH-1 | 45 mg BID | Ageusia: 4.9%, Dysgeusia: 16.2%, Hypogeusia: 2.6%, Taste Disorder: 3.8% | [3] | |
| COUGH-2 | 45 mg BID | Ageusia: 6.5%, Dysgeusia: 21.1%, Hypogeusia: 6.1%, Taste Disorder: 3.5% | [3] | |
| Camlipixant | SOOTHE (Phase 2b) | 12.5, 50, 200 mg BID | 4.8-6.5% vs. 0% (Taste alteration) | [4][5] |
| Sivopixant | Phase 2a | 150 mg OD | 6.5% vs. not reported (Mild taste disturbance) | [6] |
| Eliapixant | Phase 2a | 50, 200, 750 mg BID | 5-21% vs. 3% (Cumulative rates) | [8] |
Experimental Protocols
The clinical trials cited in this guide generally follow a randomized, double-blind, placebo-controlled design. Below is a summary of the typical methodologies employed in these key studies.
Key Clinical Trial Methodologies
-
Study Design: Most pivotal trials are Phase 2b or Phase 3, multicenter, randomized, double-blind, placebo-controlled, and often employ a parallel-group design.[3][7][12] Some earlier phase 2a studies utilized a crossover design.[4][8][13]
-
Participant Population: Adult patients (typically 18-80 years) with refractory or unexplained chronic cough for at least one year are recruited.[5][12] A common inclusion criterion is a baseline awake cough frequency of ≥25 coughs per hour and a cough severity score of ≥40 mm on a 100-mm visual analogue scale (VAS).[5][12]
-
Intervention: Participants are randomized to receive the investigational P2X3 antagonist at one or more dose levels or a matching placebo, administered orally, typically twice daily (BID) or once daily (OD).[5][12]
-
Primary Endpoint: The primary efficacy endpoint is consistently the change from baseline in 24-hour cough frequency, measured using an ambulatory cough monitor like the VitaloJAK.[5][12][14]
-
Secondary Endpoints: These typically include:
-
Study Duration: Treatment periods in these trials have ranged from 2 weeks in some Phase 2a studies to 12 or 24 weeks in larger Phase 2b and Phase 3 trials, often with longer extension periods.[3][4][12]
-
Run-in Period: Some trials, like the SOOTHE study for camlipixant, have incorporated a single-blind placebo run-in period (e.g., 16 days) to establish a stable baseline cough frequency and minimize the placebo effect.[3][5]
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and study designs, the following diagrams have been generated using Graphviz.
References
- 1. atsjournals.org [atsjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. atsjournals.org [atsjournals.org]
- 4. Randomised trial of the P2X3 receptor antagonist sivopixant for refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Camlipixant in Refractory Chronic Cough: A Phase 2b, Randomized, Placebo-controlled Trial (SOOTHE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asthmafoundation.org.nz [asthmafoundation.org.nz]
- 7. Design and rationale of two phase 3 randomised controlled trials (COUGH-1 and COUGH-2) of gefapixant, a P2X3 receptor antagonist, in refractory or unexplained chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eliapixant (BAY 1817080), a P2X3 receptor antagonist, in refractory chronic cough: a randomised, placebo-controlled, crossover phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merck.com [merck.com]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. Gefapixant, a P2X3 receptor antagonist, for the treatment of refractory or unexplained chronic cough: a randomised, double-blind, controlled, parallel-group, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and rationale of two phase 3 randomised controlled trials (COUGH-1 and COUGH-2) of gefapixant, a P2X3 receptor antagonist, in refractory or unexplained chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. P2X3 receptor antagonist (AF-219) in refractory chronic cough: a randomised, double-blind, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Camlipixant in refractory chronic cough: A Phase 2b, randomized, placebo-controlled trial (SOOTHE) [vitalograph.com]
Safety Operating Guide
Proper Disposal and Handling of P2X3 Antagonist 38: A Comprehensive Guide for Laboratory Professionals
For research use only. Not for human or veterinary use.
This document provides essential safety and logistical information for the proper handling and disposal of P2X3 antagonist 38 (CAS No. 2545974-71-6), a potent and orally active P2X3 receptor antagonist. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing environmental impact. Researchers, scientists, and drug development professionals should use this guide as a primary resource for operational procedures.
Immediate Safety and Logistical Information
Prior to handling this compound, it is imperative to consult the manufacturer-specific Safety Data Sheet (SDS) for complete and detailed safety information. An SDS for this compound can be requested from suppliers such as MedchemExpress. In the absence of a specific SDS, the following general precautions for handling potent, research-grade chemical compounds should be strictly followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) at all times. Change gloves immediately if contaminated.
-
Body Protection: A laboratory coat or gown should be worn. Ensure it is buttoned to provide maximum coverage.
-
Respiratory Protection: If working with the compound in powdered form where dust may be generated, a properly fitted respirator (e.g., N95 or higher) is recommended.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form or preparing solutions.
-
Ensure easy access to an eyewash station and a safety shower.
General Handling Procedures:
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where the compound is handled.
-
Wash hands thoroughly after handling, even if gloves were worn.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 2545974-71-6 | MedchemExpress |
| Molecular Formula | C22H25F3N6O3 | MedchemExpress |
| Molecular Weight | 478.47 g/mol | MedchemExpress |
| IC50 (human P2X3) | 0.132 µM | MedchemExpress |
| IC50 (rat P2X3) | 0.165 µM | MedchemExpress |
| IC50 (guinea pig P2X3) | 0.421 µM | MedchemExpress |
P2X3 Signaling Pathway
The P2X3 receptor is a ligand-gated ion channel primarily expressed on sensory neurons.[1] Extracellular adenosine (B11128) triphosphate (ATP), released from cells during injury or stress, binds to and activates P2X3 receptors.[1] This activation leads to the influx of cations (primarily Ca2+ and Na+), causing depolarization of the neuronal membrane and the initiation of an action potential. This signal is then transmitted to the central nervous system, resulting in the sensation of pain. P2X3 antagonists, such as this compound, block this pathway by preventing ATP from binding to the receptor, thereby inhibiting the downstream signaling cascade.[1]
Experimental Protocol: In Vitro Antagonist Activity Assay
The following is a generalized protocol for determining the in vitro antagonist activity of a compound like this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on P2X3 receptor activation.
Materials:
-
Cell line expressing the target P2X3 receptor (e.g., HEK293 cells)
-
This compound
-
ATP (agonist)
-
Assay buffer
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Microplate reader with fluorescence detection capabilities
Methodology:
-
Cell Preparation:
-
Culture P2X3-expressing cells to an appropriate density in microplates.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the antagonist to create a range of concentrations for testing.
-
-
Assay Procedure:
-
Add the different concentrations of this compound to the cell-containing wells and incubate for a predetermined period.
-
Initiate the assay by adding a fixed concentration of ATP to the wells to stimulate the P2X3 receptors.
-
Immediately measure the change in fluorescence intensity using a microplate reader. The fluorescence signal corresponds to the influx of calcium upon receptor activation.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each antagonist concentration relative to the control (ATP stimulation without antagonist).
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow for P2X3 Antagonist Screening
The process of identifying and characterizing a novel P2X3 antagonist typically follows a multi-step workflow.
Proper Disposal Procedures for this compound
The following are general, step-by-step procedures for the disposal of this compound. It is mandatory to consult the specific Safety Data Sheet (SDS) provided by the manufacturer and to follow all local, state, and federal regulations for chemical waste disposal.
Step 1: Waste Identification and Segregation
-
Unused/Expired Compound: The pure, unused, or expired solid compound must be disposed of as hazardous chemical waste. Do not mix it with other waste streams.
-
Contaminated Materials: All materials that have come into direct contact with this compound, including pipette tips, gloves, weigh boats, and empty containers, should be considered contaminated and disposed of as hazardous waste.
-
Solutions: Solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container.
Step 2: Waste Collection and Storage
-
Containers: Use only approved, chemically compatible, and leak-proof containers for waste collection.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), the CAS number (2545974-71-6), and the approximate concentration and quantity.
-
Storage: Store the waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
Step 3: Waste Disposal
-
Contact Environmental Health and Safety (EHS): Coordinate with your institution's EHS department for the pickup and disposal of the hazardous waste. Do not attempt to dispose of the chemical waste down the drain or in the regular trash.
-
Professional Disposal Service: The EHS department will arrange for a licensed hazardous waste disposal company to transport and dispose of the waste in accordance with all applicable regulations.
Step 4: Decontamination
-
Decontaminate all work surfaces and equipment that may have come into contact with the compound. Use a suitable cleaning agent as recommended by your institution's safety protocols.
-
Dispose of all cleaning materials (e.g., wipes, paper towels) as contaminated hazardous waste.
Disclaimer: The information provided in this document is intended as a general guide and is not a substitute for the official Safety Data Sheet (SDS) and institutional safety protocols. Always prioritize safety and consult with your EHS department for specific guidance on the handling and disposal of any chemical compound.
References
Personal protective equipment for handling P2X3 antagonist 38
This guide provides crucial safety and logistical information for the handling and disposal of P2X3 antagonist 38. Given the absence of a specific Safety Data Sheet (SDS) for this compound in the public domain, the following procedures are based on established best practices for handling potent, biologically active research chemicals. Researchers, scientists, and drug development professionals should always conduct a risk assessment before beginning work and consult with their institution's Environmental Health and Safety (EHS) department.
Core Safety Principles
When handling this compound, it is imperative to assume the compound is potent and potentially hazardous. Minimize exposure through inhalation, ingestion, and skin contact by adhering to the safety protocols outlined below.
Personal Protective Equipment (PPE)
The appropriate level of PPE is critical for minimizing exposure. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended. | Provides a robust barrier against skin contact. The outer glove should be changed immediately after handling the compound to prevent contamination spread. |
| Eye Protection | Chemical safety goggles should be worn at all times. | Protects eyes from airborne powder particles and potential splashes of solutions containing the compound. |
| Body Protection | A dedicated, disposable lab coat or a lab coat made of a decontaminable material should be worn. | Prevents contamination of personal clothing. The lab coat should be removed before leaving the designated work area.[1] |
| Respiratory Protection | When handling the powder outside of a containment system (e.g., fume hood, glove box), a NIOSH-approved N95 or higher-level respirator is recommended.[1] | Minimizes the risk of inhaling fine powder particles. The necessity and type of respiratory protection should be determined by a risk assessment of the specific procedure.[1] |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory. | Protects the feet from potential spills. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for safely managing this compound throughout its lifecycle in the laboratory.
Experimental Protocols
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound according to the manufacturer's recommendations, typically at -20°C, in a clearly labeled, designated area.[2]
Handling and Weighing:
-
All handling of the powdered form of this compound should occur in a certified chemical fume hood or a glove box to contain airborne particles.
-
Before weighing, ensure the balance is clean and situated in an area with minimal air currents.
-
Use appropriate anti-static tools and weighing paper to transfer the powder.
Dissolution:
-
Consult the product datasheet for solubility information.
-
Add the solvent to the powdered compound slowly and carefully to avoid splashing.
Decontamination:
-
All surfaces and equipment that come into contact with the compound should be decontaminated.
-
Use an appropriate cleaning agent as recommended by your institution's EHS department.
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
Waste Segregation:
-
Solid Waste: Collect unused or expired this compound, as well as contaminated materials like gloves, weigh boats, and paper towels, in a designated, leak-proof container.[3] This container should be clearly labeled as "Hazardous Waste" or "Chemical Waste" and specify the contents.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible liquid waste container.[3] Do not mix with other waste streams unless permitted by your EHS department.
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with the compound must be disposed of in a designated sharps container.[3]
Labeling and Storage of Waste:
-
All waste containers must be accurately and clearly labeled with the full chemical name of the contents, the concentration (if in solution), and the date the waste was first added.[3]
-
Ensure waste containers are in good condition, free from leaks, and kept closed except when adding waste.[3]
-
Store waste in a designated, secure area away from general laboratory traffic.
Final Disposal:
-
Arrange for the disposal of all waste through your institution's EHS department. They will provide guidance on the proper procedures for collection and disposal in accordance with local, state, and federal regulations.
-
Do not dispose of this compound or its waste in the regular trash or down the drain.[3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
